Epitaraxerol
Description
Structure
2D Structure
Properties
IUPAC Name |
4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGUGZHBAOMSFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871611 | |
| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Taraxerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
409.00 to 410.00 °C. @ 760.00 mm Hg | |
| Record name | Taraxerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly | |
| Record name | Taraxerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
127-22-0 | |
| Record name | Taraxerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
282 - 283 °C | |
| Record name | Taraxerol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Epitaraxerol: A Technical Guide to its Discovery, Isolation, and Characterization from Euphorbia neriifolia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitaraxerol, a pentacyclic triterpenoid belonging to the taraxerane family, has been identified as a constituent of various plant species, including Euphorbia neriifolia, commonly known as the Indian Spurge Tree.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound from Euphorbia neriifolia. It details generalized experimental protocols for extraction and purification, summarizes key quantitative data, and explores its potential biological activities. The document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Euphorbia neriifolia L. (Euphorbiaceae) is a succulent shrub widely distributed in India and other parts of Asia.[2] Traditionally, various parts of the plant have been used in folk medicine to treat a range of ailments, including inflammation, tumors, and skin diseases.[3][4] Phytochemical investigations of E. neriifolia have revealed a diverse array of secondary metabolites, including diterpenoids, triterpenoids, flavonoids, and alkaloids.[4][5] Among the triterpenoids isolated from the leaves and stem of this plant is this compound (3α-taraxerol).[1] This document outlines the scientific procedures for the discovery and isolation of this compound.
Physicochemical and Spectroscopic Data of this compound
A summary of the key physicochemical and spectroscopic data for this compound is presented below. While a complete dataset for this compound from Euphorbia neriifolia is not available in a single source, the following tables compile known information for the compound and its close isomer, taraxerol, for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O | [1] |
| Molecular Weight | 426.72 g/mol | [1] |
| CAS Number | 20460-33-7 | [1] |
| Systematic Name | (3α,4aα,6aα,6aβ,8aα,12aα,14aα,14bα)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | [1] |
| Melting Point | 282 - 283 °C | |
| Appearance | White crystalline solid |
Table 2: Comparative ¹H and ¹³C NMR Spectral Data of Taraxerol (a closely related isomer of this compound)
Note: A complete, assigned NMR dataset for this compound was not available in the searched literature. The data for taraxerol is provided for reference.
| Carbon No. | ¹³C NMR (δ ppm) | ¹H NMR (δ ppm) |
| 1 | 38.8 | 1.60 (m) |
| 2 | 27.3 | 1.95 (m) |
| 3 | 79.0 | 3.20 (dd, J=11.0, 4.5 Hz) |
| 4 | 38.9 | - |
| 5 | 55.6 | 0.76 (dd, J=11.5, 2.0 Hz) |
| 6 | 18.7 | 1.55 (m) |
| 7 | 34.9 | 1.30 (m) |
| 8 | 41.3 | - |
| 9 | 50.5 | 1.05 (m) |
| 10 | 37.8 | - |
| 11 | 17.6 | 1.45 (m) |
| 12 | 33.7 | 1.65 (m) |
| 13 | 37.7 | - |
| 14 | 158.1 | - |
| 15 | 116.9 | 5.54 (dd, J=8.0, 3.0 Hz) |
| 16 | 28.9 | 1.90 (m) |
| 17 | 36.8 | - |
| 18 | 48.8 | 1.25 (m) |
| 19 | 49.3 | 1.35 (m) |
| 20 | 28.8 | - |
| 21 | 33.2 | 1.50 (m) |
| 22 | 33.6 | 1.60 (m) |
| 23 | 28.1 | 0.95 (s) |
| 24 | 15.4 | 0.82 (s) |
| 25 | 15.4 | 0.91 (s) |
| 26 | 29.9 | 1.09 (s) |
| 27 | 25.9 | 0.95 (s) |
| 28 | 21.4 | 0.76 (s) |
| 29 | 33.6 | 0.93 (s) |
| 30 | 29.9 | 0.93 (s) |
Table 3: Mass Spectrometry Fragmentation Data of Taraxerol
Note: A detailed fragmentation pattern for this compound was not available. The data for the related triterpenoid taraxerol is presented as an example of typical fragmentation.
| m/z | Relative Intensity (%) | Possible Fragment |
| 426 | 25 | [M]⁺ |
| 411 | 15 | [M - CH₃]⁺ |
| 408 | 5 | [M - H₂O]⁺ |
| 393 | 10 | [M - H₂O - CH₃]⁺ |
| 218 | 100 | Retro-Diels-Alder fragmentation of ring C |
| 204 | 45 | |
| 189 | 50 |
Experimental Protocols
The following protocols are generalized procedures for the isolation and purification of this compound from the leaves of Euphorbia neriifolia, based on common techniques for triterpenoid separation.
Plant Material Collection and Preparation
-
Fresh leaves of Euphorbia neriifolia are collected and authenticated by a plant taxonomist.
-
The leaves are washed thoroughly with distilled water to remove any dirt and foreign matter.
-
The cleaned leaves are shade-dried at room temperature for 10-15 days until they become brittle.
-
The dried leaves are ground into a coarse powder using a mechanical grinder.
Extraction
-
The powdered leaf material (approximately 500 g) is subjected to successive solvent extraction using a Soxhlet apparatus.
-
Extraction is carried out sequentially with solvents of increasing polarity, such as petroleum ether, chloroform, and ethanol, for 48 hours with each solvent.
-
The extracts are filtered and concentrated under reduced pressure using a rotary evaporator at 40-50°C.
-
The resulting crude extracts are stored in a desiccator for further processing.
Isolation and Purification by Column Chromatography
-
The chloroform or ethanol extract, which is likely to contain the triterpenoids, is selected for column chromatography.
-
A glass column (e.g., 60 cm length, 4 cm diameter) is packed with silica gel (60-120 mesh) as the stationary phase, using a slurry method with petroleum ether.
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
The column is eluted with a gradient solvent system, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate. A typical gradient might be:
-
Petroleum ether (100%)
-
Petroleum ether: Ethyl acetate (95:5)
-
Petroleum ether: Ethyl acetate (90:10)
-
Petroleum ether: Ethyl acetate (80:20)
-
Petroleum ether: Ethyl acetate (50:50)
-
Ethyl acetate (100%)
-
-
Fractions of 50 mL are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether: ethyl acetate 8:2) and visualized by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.
-
Fractions with similar TLC profiles are pooled together.
-
The fractions containing the compound of interest are further purified by repeated column chromatography or preparative TLC to yield pure this compound.
Structure Elucidation
The structure of the isolated compound is confirmed using spectroscopic techniques:
-
¹H NMR and ¹³C NMR: To determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
X-ray Crystallography: For unambiguous determination of the stereochemistry.
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow for this compound Isolation
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
While the precise molecular mechanism of this compound's anti-inflammatory activity is still under investigation, it is hypothesized to act similarly to its isomer, taraxerol, by inhibiting the NF-κB signaling pathway.
Biological Activities and Future Perspectives
This compound has been reported to exhibit a range of biological activities, including:
-
Anti-inflammatory properties: As depicted in the hypothesized pathway, this compound may suppress the production of inflammatory mediators.
-
Antiviral activity: Studies have shown its potential against certain viruses.[1]
-
Antifungal activity: It has demonstrated moderate activity against some fungal strains.[1]
-
Cytotoxic effects: Preliminary studies suggest potential cytotoxic properties that could be explored in cancer research.[1]
The discovery and isolation of this compound from Euphorbia neriifolia highlight the potential of this plant as a source of novel therapeutic agents. Further research is warranted to fully elucidate the pharmacological mechanisms of this compound, establish a more detailed and optimized isolation protocol to improve yields, and conduct comprehensive preclinical and clinical studies to evaluate its therapeutic efficacy and safety.
Conclusion
This technical guide has provided a consolidated overview of the discovery, isolation, and characterization of this compound from Euphorbia neriifolia. While detailed, standardized protocols and complete quantitative datasets are still emerging in the scientific literature, the information presented here offers a solid foundation for researchers and professionals interested in the further development of this promising natural compound. The continued investigation of this compound and other phytochemicals from Euphorbia neriifolia is a valuable endeavor in the quest for new and effective therapeutic agents.
References
The Hypothesized Biosynthetic Pathway of Epitaraxerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitaraxerol, a pentacyclic triterpenoid, holds potential for various pharmacological applications. Understanding its biosynthetic origin is crucial for harnessing its therapeutic properties and for developing biotechnological production platforms. This technical guide delineates the hypothesized biosynthetic pathway of this compound, drawing upon the well-established principles of triterpenoid synthesis and the known pathway of its isomer, taraxerol. This document provides a detailed overview of the precursor molecules, key enzymatic transformations, and intermediate compounds. Furthermore, it outlines the standard experimental protocols employed to elucidate such pathways and presents a framework for the quantitative data required for a comprehensive understanding of the biosynthetic process.
Introduction
Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. This compound is a pentacyclic triterpenoid of the taraxerane skeleton type. While the biosynthetic pathway for many triterpenoids has been extensively studied, specific details for this compound remain less characterized. This guide synthesizes the current understanding, postulating a pathway based on analogous biosynthetic routes, particularly that of taraxerol.
The Mevalonate Pathway: Precursor Supply
The biosynthesis of all triterpenoids, including this compound, commences with the mevalonate (MVA) pathway in the cytosol. This fundamental metabolic pathway constructs the isoprene building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA.[1][2][3]
The key steps of the mevalonate pathway leading to the universal triterpenoid precursor, 2,3-oxidosqualene, are as follows:
-
Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP undergo sequential condensation reactions, catalyzed by geranyl pyrophosphate synthase and farnesyl pyrophosphate synthase, to yield the C15 compound, FPP.[4]
-
Squalene Synthesis: Two molecules of FPP are joined head-to-head and subsequently reduced by NADPH in a reaction catalyzed by squalene synthase to form the C30 linear hydrocarbon, squalene.[4]
-
Epoxidation of Squalene: Squalene then undergoes epoxidation, catalyzed by squalene epoxidase, to form (3S)-2,3-oxidosqualene. This cyclization precursor is the branching point for the synthesis of a vast array of triterpenoids.[5]
Cyclization and Rearrangement: Formation of the Taraxerane Skeleton
The cyclization of 2,3-oxidosqualene is the most critical and defining step in triterpenoid biosynthesis, generating the characteristic polycyclic skeletons. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases.[6] For the formation of the taraxerane skeleton, the key enzyme is taraxerol synthase.[3][7] It is hypothesized that this compound is also a product of this enzymatic reaction, potentially as a minor product alongside taraxerol.
The proposed cyclization cascade is as follows:
-
Protonation and Initiation: The reaction is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene, which is pre-folded into a specific chair-chair-chair conformation within the enzyme's active site.
-
Cationic Cascade: This triggers a series of concerted cyclization and rearrangement reactions, proceeding through several cationic intermediates. A key intermediate is the tetracyclic dammarenyl cation.[8]
-
Backbone Rearrangement: The dammarenyl cation undergoes a series of hydride and methyl shifts, leading to the formation of the pentacyclic taraxerane skeleton.
-
Deprotonation and Hydroxylation: The final step involves the deprotonation and hydroxylation at the C-3 position to yield this compound.
Quantitative Data
| Parameter | Description | Method of Determination | Target Value/Range |
| Enzyme Kinetics (Taraxerol Synthase) | |||
| K_m (for 2,3-oxidosqualene) | Michaelis-Menten constant, indicating the substrate concentration at half-maximal velocity. | In vitro enzyme assays with varying substrate concentrations. | To be determined |
| k_cat | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | In vitro enzyme assays with purified enzyme. | To be determined |
| k_cat/K_m | Catalytic efficiency of the enzyme. | Calculated from K_m and k_cat values. | To be determined |
| Product Distribution | |||
| This compound:Taraxerol Ratio | The relative amounts of this compound and taraxerol produced by taraxerol synthase. | GC-MS or LC-MS analysis of the products from in vitro enzyme assays or in vivo expression systems. | To be determined |
| In Vivo Flux | |||
| Precursor Concentration | Intracellular concentration of key precursors like acetyl-CoA, IPP, DMAPP, FPP, and 2,3-oxidosqualene. | Isotopic labeling studies followed by mass spectrometry. | To be determined |
| This compound Titer | The final concentration of this compound produced in a native or engineered host. | Extraction followed by HPLC, GC-MS, or LC-MS. | To be determined |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.
Identification and Cloning of Candidate Oxidosqualene Cyclase Genes
-
Objective: To identify the gene encoding the enzyme responsible for the cyclization of 2,3-oxidosqualene to this compound.
-
Methodology:
-
Transcriptome Analysis: Extract total RNA from a plant species known to produce this compound. Perform high-throughput RNA sequencing (RNA-seq) to generate a transcriptome library.
-
Gene Annotation: Assemble the transcriptome and annotate the resulting contigs by sequence homology searches against public databases (e.g., NCBI, KEGG) to identify candidate oxidosqualene cyclase genes.
-
Gene Cloning: Design primers based on the candidate gene sequences and amplify the full-length coding sequence from cDNA using PCR. Clone the amplified gene into an appropriate expression vector.
-
Heterologous Expression and Functional Characterization
-
Objective: To confirm the function of the candidate gene and analyze its products.
-
Methodology:
-
Yeast Expression System: Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae), engineered to produce 2,3-oxidosqualene, with the expression vector containing the candidate gene.
-
Cultivation and Induction: Grow the transformed yeast cultures under conditions that induce gene expression.
-
Metabolite Extraction: Harvest the yeast cells, lyse them, and extract the triterpenoids using an organic solvent (e.g., hexane or ethyl acetate).
-
Product Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards of this compound and other potential triterpenoids.
-
In Vitro Enzyme Assays
-
Objective: To determine the kinetic parameters of the purified enzyme.
-
Methodology:
-
Protein Expression and Purification: Express the candidate enzyme in a suitable host (e.g., E. coli or yeast) with a purification tag (e.g., His-tag). Purify the recombinant protein using affinity chromatography.
-
Enzyme Assay: Incubate the purified enzyme with a known concentration of the substrate, 2,3-oxidosqualene, in a suitable buffer system.
-
Kinetic Analysis: Vary the substrate concentration and measure the initial reaction velocity. Fit the data to the Michaelis-Menten equation to determine K_m and V_max. Calculate k_cat from V_max and the enzyme concentration.
-
Product Quantification: Quantify the products (this compound, taraxerol, etc.) using a calibrated GC-MS or LC-MS method.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Hypothesized biosynthetic pathway of this compound from acetyl-CoA.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for the identification and characterization of this compound biosynthetic enzymes.
Conclusion
The biosynthetic pathway of this compound is hypothesized to proceed through the mevalonate pathway to 2,3-oxidosqualene, followed by a complex cyclization and rearrangement cascade catalyzed by an oxidosqualene cyclase, likely taraxerol synthase. While the general framework is understood, further research is required to isolate and characterize the specific enzymes involved, quantify the metabolic flux, and determine the precise product distribution. The experimental protocols outlined in this guide provide a roadmap for future investigations that will be critical for the development of biotechnological strategies for the sustainable production of this compound.
References
- 1. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in biosynthesis of triterpenoid saponins in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Biosynthesis and Medicinal Properties of Taraxerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Taraxerol synthase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Epitaraxerol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitaraxerol, also known as taraxerol, is a pentacyclic triterpenoid of the oleanane series, a class of secondary metabolites widely distributed in the plant kingdom.[1] This compound has garnered significant interest from the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.[1][2] Understanding the natural sources, distribution, and concentration of this compound in various plant species is crucial for its potential exploitation in drug discovery and development. This technical guide provides an in-depth overview of the current knowledge on the natural occurrence of this compound, detailed methodologies for its extraction, isolation, and quantification, and insights into its biosynthetic pathway and role in plant signaling.
Natural Sources and Distribution of this compound
This compound is found in a wide array of higher plants, with a notable prevalence in specific families. The distribution of this compound is not uniform within the plant, with concentrations varying significantly between different organs.
Widespread Occurrence in Plant Families
The primary plant families known to accumulate significant amounts of this compound include:
-
Asteraceae (Composite family): This family represents one of the most abundant sources of this compound.[1][3]
-
Euphorbiaceae (Spurge family): Many species within this family, particularly those of the genus Euphorbia, are rich in this compound.[1]
-
Malvaceae (Mallow family): This family also contains numerous species that produce this compound.[1]
Other families reported to contain this compound include Betulaceae, Celastraceae, Lauraceae, Moraceae, and Rutaceae.[4]
Tissue-Specific Distribution
The concentration of this compound is highly dependent on the specific plant part. Generally, the highest accumulation is observed in the leaves .[1] Following the leaves, significant amounts can also be found in the roots and stems .[1] In some instances, this compound has also been isolated from flowers.[1] This tissue-specific distribution suggests a potential role for this compound in protecting the plant from environmental stressors and pathogens, particularly in photosynthetically active and exposed tissues.
Quantitative Data on this compound Content in Plants
The following table summarizes the reported quantitative data for this compound in various plant species and their respective parts. This information is critical for selecting appropriate plant material for extraction and for developing standardized herbal products.
| Plant Family | Species | Plant Part | Extraction Method | Analytical Method | This compound Content | Reference |
| Fabaceae | Clitoria ternatea | Root | Hydroalcoholic | HPTLC | 12.4 mg/g of extract | [5][6] |
| Anacardiaceae | Lannea schimperi | Stems, bark, and roots | Not specified | Not specified | 299 mg/kg dry weight | [1] |
| Acanthaceae | Strobilanthes callosus | Aerial parts | Not specified | Not specified | 0.69% from 5.0 kg of plant material | [1] |
| Rhizophoraceae | Rhizophora racemosa | Leaves | Not specified | GC-MS | 7.7 mg/g of leaf | [4] |
Biosynthesis of this compound
This compound is synthesized in plants through the mevalonate (MVA) pathway, a complex series of enzymatic reactions that produce a vast array of isoprenoids.[1][7] The biosynthesis is localized in the cytoplasm and endoplasmic reticulum.[7]
The key steps in the biosynthesis of this compound are:
-
Formation of Isopentenyl Pyrophosphate (IPP): The pathway begins with acetyl-CoA and proceeds through a series of intermediates to form IPP, the fundamental five-carbon building block of all isoprenoids.[1]
-
Synthesis of Squalene: IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to produce squalene.[7]
-
Cyclization of 2,3-Oxidosqualene: Squalene is first epoxidized to 2,3-oxidosqualene. This linear precursor is then cyclized by the enzyme taraxerol synthase into the pentacyclic triterpenoid backbone of taraxerol.[1]
Role in Plant Signaling
While specific signaling pathways directly triggered by this compound are not yet fully elucidated, as a triterpenoid, it is known to play a role in plant defense mechanisms.[7] The biosynthesis of triterpenoids, including this compound, is often induced in response to pathogen attack or herbivory. This induction is mediated by plant signaling molecules such as jasmonic acid (JA) and salicylic acid (SA).
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.
Extraction of this compound
The choice of extraction method depends on the nature of the plant material and the desired scale of extraction.
a) Soxhlet Extraction (for comprehensive extraction)
-
Principle: Continuous extraction of a solid with a solvent.
-
Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser.
-
Procedure:
-
Dry the plant material (e.g., leaves) at a moderate temperature (40-50 °C) and grind it into a fine powder.
-
Accurately weigh a known amount of the powdered plant material (e.g., 20-50 g) and place it in a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent (e.g., methanol, ethanol, or hexane) to about two-thirds of its volume. Add a few boiling chips.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the solvent using a heating mantle. The solvent will vaporize, condense, and drip onto the plant material in the thimble.
-
Continue the extraction for several hours (typically 6-24 hours) until the solvent in the siphon arm becomes colorless.
-
After extraction, cool the apparatus and concentrate the extract using a rotary evaporator to obtain the crude extract.
-
b) Maceration (for simple, small-scale extraction)
-
Principle: Soaking the plant material in a solvent to dissolve the desired compounds.
-
Apparatus: Erlenmeyer flask or beaker, shaker (optional).
-
Procedure:
-
Prepare the plant material as described in the Soxhlet extraction method.
-
Place a known amount of the powdered plant material in a flask.
-
Add a suitable solvent (e.g., methanol or ethanol) in a ratio of approximately 1:10 (w/v) of plant material to solvent.
-
Seal the flask and allow it to stand at room temperature for a specified period (e.g., 24-72 hours), with occasional shaking.
-
After the maceration period, filter the mixture through filter paper to separate the extract from the plant debris.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Isolation of this compound by Column Chromatography
Column chromatography is a widely used technique for the purification of this compound from the crude extract.
-
Principle: Separation of compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.
-
Apparatus: Glass column, stationary phase (e.g., silica gel 60-120 mesh), mobile phase (a gradient of non-polar to polar solvents), collection tubes.
-
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate, and then carefully load the dried powder onto the top of the column.
-
-
Elution:
-
Start the elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate, and so on).
-
Collect the eluate in fractions of equal volume.
-
-
Fraction Analysis:
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions that show a pure spot corresponding to the this compound standard.
-
-
Crystallization:
-
Evaporate the solvent from the combined pure fractions to obtain crystalline this compound.
-
-
Quantification of this compound
a) High-Performance Thin-Layer Chromatography (HPTLC)
-
Principle: A sophisticated form of thin-layer chromatography that allows for precise quantitative analysis.
-
Apparatus: HPTLC plates (e.g., silica gel 60 F254), sample applicator, developing chamber, scanner.
-
Procedure (based on a method for taraxerol in Clitoria ternatea): [5][6]
-
Standard and Sample Preparation:
-
Prepare a stock solution of standard this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a solution of the plant extract in the same solvent at a known concentration.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 80:20 v/v).
-
Application: Apply known volumes of the standard and sample solutions as bands onto the HPTLC plate using an automated applicator.
-
-
Development:
-
Develop the plate in a twin-trough chamber saturated with the mobile phase until the solvent front reaches a predetermined distance.
-
-
Densitometric Analysis:
-
Dry the plate and spray with a suitable derivatizing agent (e.g., anisaldehyde-sulfuric acid reagent) followed by heating.
-
Scan the plate using a TLC scanner at a specific wavelength (e.g., 420 nm).
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standards.
-
-
b) Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: A powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
-
Apparatus: Gas chromatograph coupled to a mass spectrometer.
-
Procedure (General method for triterpenoids): [8][9]
-
Derivatization:
-
Triterpenoids often require derivatization to increase their volatility for GC analysis. A common method is silylation.
-
React the dried extract or isolated compound with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine) at a specific temperature and time (e.g., 30 °C for 2 hours).
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Injector: Programmed Temperature Vaporizing (PTV) injector.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the compounds (e.g., starting at a lower temperature and ramping up to a higher temperature).
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectra are recorded over a specific mass range.
-
-
Quantification:
-
Identify this compound by its retention time and mass spectrum, comparing it to a standard.
-
Quantify the amount of this compound using an internal standard and a calibration curve.
-
-
Conclusion
This compound is a widely distributed triterpenoid in the plant kingdom, with particularly high concentrations found in the leaves of species belonging to the Asteraceae, Euphorbiaceae, and Malvaceae families. Its biosynthesis via the mevalonate pathway is well-established, and its role as a defense compound in plants is increasingly recognized. The detailed experimental protocols provided in this guide for the extraction, isolation, and quantification of this compound offer a robust framework for researchers and drug development professionals. The continued investigation into the natural sources and biological activities of this compound holds significant promise for the discovery of new therapeutic agents. Further research is warranted to fully elucidate the specific signaling pathways involving this compound in plants and to expand the quantitative database of its occurrence across a broader range of plant species.
References
- 1. The Biosynthesis and Medicinal Properties of Taraxerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Taraxerol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Validation of HPTLC method for the analysis of taraxerol in Clitoria ternatea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Biosynthesis and Medicinal Properties of Taraxerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Triterpenoid Saponins in Plants Using Hyphenated Analytical Platforms [mdpi.com]
- 9. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Epitaraxerol: A Triterpenoid Natural Product with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitaraxerol, a pentacyclic triterpenoid natural product, has emerged as a compound of significant interest in the fields of pharmacology and medicinal chemistry.[1] Belonging to the taraxerane family, this isomer of taraxerol is characterized by its C30H50O molecular formula and has been isolated from a variety of plant sources, most notably from the leaves of Euphorbia neriifolia.[1] Preclinical studies have unveiled a spectrum of biological activities for this compound, including antiviral, antifungal, and anti-inflammatory properties, suggesting its potential as a lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the current knowledge on this compound, focusing on its biological activities, underlying mechanisms of action, and the experimental methodologies used for its investigation.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physicochemical properties and spectral characteristics of this compound is fundamental for its identification, characterization, and further development.
| Property | Value |
| Molecular Formula | C30H50O |
| Molecular Weight | 426.72 g/mol |
| Melting Point | 245–247 °C |
| Optical Rotation | [α]₂₅ᴅ +37.5° |
Table 1: Physicochemical Properties of this compound
Spectroscopic analysis is crucial for the structural elucidation of this compound. The following data has been reported:
| Spectroscopic Technique | Data |
| ¹H NMR | δ 3.20 (m, H-3), δ 1.68 (s, H-23) |
| ¹³C NMR | δ 79.2 (C-3), δ 16.5 (C-23) |
| HRMS | m/z 427.3832 [M+H]⁺ |
Table 2: Spectroscopic Data for this compound
Biological Activities and Mechanism of Action
This compound has demonstrated a range of biological activities in preclinical studies. The quantitative data available for these activities are summarized below.
| Biological Activity | Target Organism/Cell Line | Quantitative Data |
| Antifungal | Trichophyton mentagrophytes | MIC: 128 µg/mL |
| Antibacterial | Staphylococcus aureus | 40% growth reduction at 50 µg/mL |
Table 3: Quantitative Data on the Biological Activities of this compound
Antiviral Activity
This compound has shown promise as an antiviral agent against several human pathogens, including human coronavirus HCoV-229E, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[1] The primary mechanism of its antiviral action against HCoV-229E is believed to be the disruption of viral entry into host cells by binding to the viral spike glycoproteins.[1]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to suppress the production of inflammatory mediators. While the precise signaling pathways are still under investigation, it is hypothesized that this compound may exert its effects through the inhibition of key inflammatory pathways such as the NF-κB signaling cascade.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research on this compound. The following sections outline the methodologies for key experiments.
Isolation and Purification of this compound
A general workflow for the isolation of this compound from plant sources is depicted below.
Caption: General workflow for the isolation of this compound.
Protocol:
-
Extraction: Air-dried and powdered leaves of Euphorbia neriifolia are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain the crude extract.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning using a series of solvents with increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The fraction showing the desired biological activity is further purified by column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate pure this compound.
-
Characterization: The structure of the isolated compound is confirmed by spectroscopic methods such as NMR and MS.
Antifungal Susceptibility Testing (Broth Microdilution)
Protocol:
-
Inoculum Preparation: A standardized inoculum of the fungal strain (e.g., Trichophyton mentagrophytes) is prepared in a suitable broth medium.
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow fungal growth.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits fungal growth.
Antiviral Plaque Reduction Assay (for HSV)
Caption: Workflow for a plaque reduction assay.
Protocol:
-
Cell Seeding: Host cells (e.g., Vero cells) are seeded in a multi-well plate and allowed to form a confluent monolayer.
-
Virus Infection: The cell monolayer is infected with a known titer of Herpes Simplex Virus in the presence of serial dilutions of this compound.
-
Overlay: After an adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
NF-κB Luciferase Reporter Assay
This assay is used to determine if this compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Workflow for an NF-κB luciferase reporter assay.
Protocol:
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter.
-
Treatment: The transfected cells are pre-treated with various concentrations of this compound.
-
Stimulation: The cells are then stimulated with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.
-
Data Analysis: The reduction in luminescence in the this compound-treated, stimulated cells compared to the stimulated control cells indicates the inhibitory effect of this compound on NF-κB activation.
Conclusion and Future Directions
This compound is a promising natural product with a diverse range of biological activities. The available data suggests its potential for development as an antiviral and anti-inflammatory agent. However, further research is imperative to fully elucidate its therapeutic potential. Future studies should focus on:
-
Comprehensive Pharmacological Profiling: Determining the IC50 values for its antiviral and cytotoxic activities against a broader range of viruses and cell lines.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by this compound, particularly its anti-inflammatory effects on the NF-κB pathway.
-
In Vivo Efficacy and Safety: Evaluating the efficacy and safety of this compound in relevant animal models of viral and inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and pharmacokinetic properties.
The continued exploration of this compound and its derivatives holds the potential to yield novel and effective therapeutic agents for a variety of human diseases.
References
Spectroscopic and Mechanistic Insights into Epitaraxerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data of Epitaraxerol, a pentacyclic triterpenoid with noteworthy biological activities. This document is intended to serve as a comprehensive resource, detailing its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols for its isolation and characterization, and visual representations of its biosynthetic pathway and proposed antiviral mechanism of action.
Spectroscopic Data of this compound
The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra are fundamental for determining the carbon-hydrogen framework of this compound. While complete spectral assignment for this compound itself is not widely published, extensive data is available for its close structural isomer, Taraxerol. The key differentiating signals for this compound are presented below, with further assignments based on the well-documented spectrum of the taraxerane skeleton.
Table 1: Key ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 3.20[1] | dd | - |
| H-23 | 1.68[2] | s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| C-3 | 79.16[1] |
| C-14 | 145.1 |
| C-20 | 154.5 |
| C-23 | 16.5 |
Note: The complete assignment of the taraxerane skeleton can be referenced from detailed studies on analogous compounds like Taraxerol[3][4]. The presented data highlights the key shifts for this compound.
Mass Spectrometry (MS) Data
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |
| HRMS | [M+H]⁺ | 427.3832 | C₃₀H₅₁O |
Experimental Protocols
The following section outlines a generalized yet detailed methodology for the isolation and spectroscopic analysis of this compound from a plant source. This protocol is a composite of established procedures for triterpenoid extraction and characterization[5][6].
Isolation and Purification of this compound
-
Plant Material Collection and Preparation: The aerial parts or leaves of a plant known to contain this compound (e.g., Phyllanthus lawii) are collected, shade-dried, and pulverized into a fine powder.
-
Extraction: The powdered plant material is subjected to successive extraction with solvents of increasing polarity, typically starting with a non-polar solvent like petroleum ether, followed by chloroform, and then a polar solvent such as ethanol. This is often done through maceration or Soxhlet extraction[6]. For instance, the powdered material can be soaked in 95% ethanol for 48 hours, with the process repeated multiple times to ensure exhaustive extraction.
-
Fractionation: The crude extract is then concentrated under reduced pressure. The resulting residue is suspended in water and partitioned with a solvent like petroleum ether to separate non-polar constituents.
-
Column Chromatography: The petroleum ether fraction is subjected to column chromatography on silica gel or neutral alumina. The column is eluted with a gradient of solvents, starting with non-polar solvents (e.g., petroleum ether) and gradually increasing the polarity with solvents like benzene, chloroform, and methanol[5][6].
-
Purification: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:benzene 90:10) and visualized with a spray reagent like vanillin-sulfuric acid followed by heating[5]. Fractions with similar TLC profiles are combined. The compound of interest can be further purified by preparative TLC or recrystallization from an appropriate solvent to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance DRX500, operating at 500.13 MHz for ¹H and 125.76 MHz for ¹³C[7].
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as an internal standard[7].
-
Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C, DEPT) and 2D (COSY, HMQC, HMBC) NMR spectra. These 2D experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals[3][4][8].
-
-
Mass Spectrometry:
-
Instrumentation: High-resolution mass spectra (HRMS) can be obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common technique for generating ions of triterpenoids.
-
Data Analysis: The resulting mass spectrum provides the exact mass of the molecular ion, which is used to determine the elemental composition of the molecule.
-
Visualizing Key Pathways
The following diagrams, created using the DOT language, illustrate the biosynthetic pathway of this compound and its proposed antiviral mechanism of action.
Biosynthesis of this compound
The biosynthesis of this compound follows the mevalonate pathway, starting from acetyl-CoA and proceeding through a series of enzymatic reactions to form the pentacyclic triterpenoid structure.
Proposed Antiviral Mechanism of Action
This compound has demonstrated antiviral activity against Human Coronavirus 229E (HCoV-229E). The proposed mechanism involves the disruption of the initial stages of viral infection.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for the isolation and identification of triterpenes and sterols in medicinal plants | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. phytojournal.com [phytojournal.com]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
Epitaraxerol: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitaraxerol, a pentacyclic triterpenoid found in various plant species, has emerged as a compound of significant interest in the field of drug discovery. Preliminary studies have revealed a spectrum of biological activities, positioning it as a promising candidate for further investigation. This technical guide provides a comprehensive overview of the screening methodologies used to evaluate the biological activities of this compound, with a focus on its antifungal, antiviral, cytotoxic, and anti-inflammatory properties. This document details experimental protocols, summarizes available quantitative data, and visualizes potential signaling pathways to facilitate further research and development.
Data Presentation: Summary of Biological Activities
While specific quantitative data for this compound is still emerging, the following tables summarize the reported activities and provide context with data from related compounds where direct this compound data is not yet publicly available.
| Biological Activity | Test Organism/Cell Line | Parameter | Result for this compound | Result for Related Compounds (Taraxerol/Others) |
| Antifungal Activity | Candida albicans | MIC | Moderate Activity (Specific MIC not reported)[1] | Taraxerol: MIC not reported |
| Antiviral Activity | Human Coronavirus (HCoV-229E) | IC50 | Data not available | Lopinavir: EC50 = 8.8 µM[2] Resveratrol: EC50 = 4.6 µM[2] |
| Cytotoxic Activity | HeLa (Cervical Cancer) | IC50 | Data not available | Dicerandrol C: IC50 = 5.18 ± 0.56 µM (48h)[3] |
| HepG2 (Liver Cancer) | IC50 | Data not available | Dicerandrol C: IC50 = 4.17 ± 0.49 µM (48h)[3] | |
| Anti-inflammatory Activity | - | Inhibition of NF-κB | Implied, based on Taraxerol studies | Taraxerol: Significant inhibition of NF-κB signaling[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments relevant to the biological screening of this compound.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific microorganism.
-
Preparation of Fungal Inoculum:
-
Culture Candida albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
Antiviral Activity Assay (Plaque Reduction Assay for HCoV-229E)
This assay measures the ability of a compound to inhibit the replication of a virus.
-
Cell Culture and Virus Propagation:
-
Culture a suitable host cell line (e.g., MRC-5 or Huh-7 cells) in an appropriate medium.
-
Infect the cells with HCoV-229E and incubate to allow for virus propagation. Harvest the virus stock and determine its titer (Plaque Forming Units/mL).
-
-
Plaque Reduction Assay:
-
Seed host cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in a serum-free medium.
-
Pre-treat the confluent cell monolayers with the this compound dilutions for 1-2 hours.
-
Infect the cells with a known amount of HCoV-229E (e.g., 100 PFU/well).
-
After a 1-2 hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 0.5% agarose and the corresponding concentration of this compound.
-
Incubate the plates at 33-35°C for 3-5 days until viral plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
-
Calculation of IC50:
-
The percentage of plaque inhibition is calculated for each concentration of this compound relative to the untreated virus control.
-
The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve[7].
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cell lines (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Calculation of IC50:
-
The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow for Biological Activity Screening
Caption: General workflow for screening the biological activities of this compound.
Potential Anti-inflammatory Signaling Pathway of this compound (Inferred from Taraxerol)
Based on studies of the structurally related triterpenoid, Taraxerol, it is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
References
- 1. This compound | Isotaraxerol | 3α-Taraxerol | Antifungal | TargetMol [targetmol.com]
- 2. Resveratrol Inhibits HCoV-229E and SARS-CoV-2 Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent discovery and development of inhibitors targeting coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Territory of Epitaraxerol Synthesis: A Technical Whitepaper for Strategic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epitaraxerol, a naturally occurring pentacyclic triterpenoid, has emerged as a compound of significant interest within the scientific community due to its diverse and promising biological activities.[1] This whitepaper provides a comprehensive overview of the current state of knowledge regarding this compound, with a primary focus on the conspicuous absence of a reported total chemical synthesis. While nature provides a biosynthetic route to this complex molecule, the lack of a synthetic pathway in the laboratory presents both a challenge and an opportunity for chemical innovation and drug development. This document summarizes the known biological functions of this compound, outlines a plausible retrosynthetic strategy based on established principles of pentacyclic triterpene synthesis, and presents this information to guide future research and development efforts.
Introduction to this compound: A Profile of Therapeutic Potential
This compound, a diastereomer of taraxerol, is a member of the taraxerane family of triterpenes.[1] It is found in various plant species and has garnered attention for its potential pharmacological applications. The molecule's complex, rigid, and stereochemically rich scaffold makes it an attractive candidate for development into novel therapeutic agents.
Biological Activities of this compound
The therapeutic potential of this compound is underscored by its demonstrated activity in several key areas of interest for drug development. These activities are summarized in the table below.
| Biological Activity | Description | Key Findings |
| Antiviral Activity | This compound has shown notable efficacy against a range of viruses. | Studies have indicated its potential to inhibit the replication of human coronaviruses, herpes simplex virus (HSV-1 and HSV-2), and human immunodeficiency virus (HIV).[1] The proposed mechanism against some coronaviruses involves the disruption of viral entry by binding to spike glycoproteins.[1] |
| Antifungal Activity | The compound exhibits activity against pathogenic fungi. | Moderate antifungal properties have been demonstrated against Candida albicans, a common cause of fungal infections.[2] |
| Anti-inflammatory Properties | This compound has been shown to modulate inflammatory responses. | Research suggests it can suppress the production of inflammatory mediators.[1] |
| Cytotoxic Effects | Preliminary studies suggest potential applications in oncology. | Some research indicates that this compound may possess cytotoxic properties against certain cancer cell lines.[1] |
The Synthetic Challenge: The Absence of a Total Chemical Synthesis
Despite its promising biological profile, a total chemical synthesis of this compound has not been reported in the scientific literature to date. The synthesis of pentacyclic triterpenes is a formidable challenge in organic chemistry due to their complex carbocyclic frameworks and numerous stereocenters. Historical efforts have been made towards the synthesis of the related compound, taraxerol, highlighting the long-standing difficulty in accessing this class of molecules synthetically.
A Proposed Retrosynthetic Strategy for this compound
Given the absence of a reported total synthesis, this whitepaper proposes a conceptual retrosynthetic analysis for this compound. This strategy is based on well-established methodologies in the synthesis of complex terpenes and aims to provide a strategic roadmap for future synthetic endeavors.
The proposed strategy hinges on a convergent approach, assembling the pentacyclic core from key building blocks representing the A/B and D/E ring systems. A key challenge in the synthesis of this compound is the stereoselective installation of the hydroxyl group at the C-3 position in the α-configuration (3-epi).
References
Methodological & Application
Application Notes and Protocols: Epitaraxerol Extraction, Purification, and Biological Activity Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitaraxerol, a pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antiviral, antifungal, and cytotoxic activities.[1] This document provides detailed protocols for the extraction of this compound from its natural sources, primarily plants of the Euphorbiaceae family, and subsequent purification using column chromatography. Furthermore, it summarizes the current understanding of its biological activities and potential mechanisms of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring triterpenoid found in various plant species, most notably within the Euphorbia genus, such as Euphorbia neriifolia and Euphorbia chrysocoma.[1] Its structural similarity to other bioactive triterpenoids, like taraxerol, suggests a wide range of pharmacological applications. Preliminary studies have highlighted its potential as an antiviral agent, particularly against human coronaviruses, by inhibiting viral entry.[1] Moreover, its cytotoxic effects against certain cancer cell lines indicate a potential role in oncology research. These promising biological activities necessitate standardized and efficient protocols for its extraction and purification to facilitate further preclinical and clinical investigations.
Experimental Protocols
I. Extraction of this compound from Plant Material
This protocol outlines a general method for the extraction of this compound from dried and powdered plant material, such as the leaves or stems of Euphorbia species. The choice of solvent may be optimized based on the specific plant matrix.
Materials and Equipment:
-
Dried and finely powdered plant material (e.g., Euphorbia neriifolia leaves)
-
Soxhlet apparatus
-
Rotary evaporator
-
Heating mantle
-
Filter paper
-
Extraction solvent (e.g., Ethyl acetate, Ethanol, or Petroleum ether)
-
Glassware (round-bottom flasks, beakers, etc.)
Procedure:
-
Weigh approximately 50 g of the dried, powdered plant material.
-
Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 300 mL of the chosen extraction solvent (e.g., ethyl acetate).
-
Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to a temperature that maintains a steady reflux (e.g., 60-80°C for ethyl acetate).
-
Continue the extraction for a minimum of 6-8 hours, or until the solvent in the siphon tube runs clear.
-
After extraction, allow the apparatus to cool down.
-
Filter the extract to remove any fine plant particles.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of approximately 60°C to obtain the crude extract.
-
Store the crude extract at 4°C for further purification.
| Parameter | Value | Reference |
| Plant Material | 50 g | Generic protocol |
| Solvent | Ethyl Acetate | [2] |
| Solvent Volume | 300 mL | [2] |
| Extraction Method | Soxhlet Extraction | [2] |
| Temperature | 60-80 °C | [2] |
| Extraction Time | 6-8 hours | Generic protocol |
Table 1: Summary of Extraction Parameters.
II. Purification of this compound by Column Chromatography
The crude extract obtained is a complex mixture of phytochemicals. Column chromatography is a standard and effective method for the isolation and purification of this compound.
Materials and Equipment:
-
Crude plant extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Elution solvents (e.g., n-hexane, ethyl acetate, chloroform, methanol)
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and chamber
-
Visualizing agent (e.g., vanillin-sulfuric acid spray)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the chromatography column. Allow the silica gel to settle uniformly, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
Elution: Begin the elution process with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform). A suggested gradient could be starting with n-hexane and progressively increasing the concentration of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Fraction Collection: Collect the eluate in small, sequential fractions.
-
Monitoring by TLC: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate, develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2), and visualize the spots using a visualizing agent and heat. Fractions with similar TLC profiles (i.e., containing a spot corresponding to the Rf value of this compound) are pooled together.
-
Isolation of Pure Compound: Concentrate the pooled fractions containing the pure compound using a rotary evaporator to yield purified this compound. The purity can be further assessed by analytical techniques such as HPLC, NMR, and Mass Spectrometry.
| Parameter | Description | Reference |
| Stationary Phase | Silica gel (60-120 mesh) | Generic chromatographic principles |
| Mobile Phase | Gradient of n-hexane and ethyl acetate | [3] |
| Monitoring | Thin Layer Chromatography (TLC) | Generic chromatographic principles |
| Visualization | Vanillin-sulfuric acid spray | Generic phytochemical screening methods |
Table 2: Summary of Column Chromatography Parameters.
Analytical Characterization
The identity and purity of the isolated this compound should be confirmed using various spectroscopic techniques.
| Analytical Technique | Purpose |
| HPLC | To determine the purity of the isolated compound and for quantification. |
| 1H NMR & 13C NMR | To elucidate the chemical structure of the compound. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |
| FTIR | To identify the functional groups present in the molecule. |
Table 3: Analytical Techniques for Characterization of this compound.
Visualized Workflows and Pathways
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Proposed antiviral mechanism of action for this compound against human coronavirus.
Caption: Potential anticancer signaling pathways modulated by this compound, based on data from the similar compound taraxerol.
Conclusion
The protocols detailed in this document provide a comprehensive framework for the successful extraction and purification of this compound from plant sources. The provided workflows and diagrams offer a clear visual representation of the experimental processes and known/proposed biological mechanisms. While the antiviral properties of this compound are beginning to be understood, further research is warranted to fully elucidate its mechanisms of action, particularly in the context of its anticancer potential. The information presented herein is intended to serve as a valuable starting point for researchers aiming to explore the therapeutic promise of this intriguing natural compound.
References
Quantifying Epitaraxerol in Plant Extracts: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitaraxerol, a pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its potential pharmacological activities. Found in various plant species, particularly within the Euphorbiaceae family, the accurate quantification of this compound is crucial for drug discovery, quality control of herbal products, and chemotaxonomic studies. This document provides detailed application notes and standardized protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Quantitative Data Summary
The following table summarizes the reported concentrations of this compound in various plant species. It is important to note that the concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, season of harvest, and the specific plant part used.
| Plant Species | Plant Part | Extraction Solvent | Analytical Method | This compound Concentration | Reference |
| Macaranga species (glaucous) | Epicuticular wax | Chloroform | GC-MS | 35% - 73% (of total wax, combined with taraxerone) | [1][2] |
| Euphorbia chrysocoma | Aerial parts | Petroleum ether | Column Chromatography, NMR, ESI-MS | Not explicitly quantified, but isolated as a constituent. | [3] |
Experimental Protocols
Sample Preparation and Extraction
A critical first step in the accurate quantification of this compound is the efficient extraction from the plant matrix.
Protocol: Maceration Extraction
-
Grinding: Grind the dried and powdered plant material to a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.
-
Solvent Selection: Select an appropriate solvent based on the polarity of this compound. Non-polar solvents like hexane or chloroform, or medium-polarity solvents like dichloromethane or ethyl acetate are generally effective.
-
Maceration: Soak a known weight of the powdered plant material (e.g., 10 g) in a sufficient volume of the chosen solvent (e.g., 100 mL) in a sealed container.
-
Agitation: Agitate the mixture periodically (e.g., by shaking or stirring) for a defined period (e.g., 24-48 hours) at room temperature.
-
Filtration: Filter the mixture through a Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Storage: Store the dried extract in a desiccator until further analysis.
Protocol: Soxhlet Extraction
-
Thimble Preparation: Place a known weight of the powdered plant material (e.g., 10 g) into a cellulose thimble.
-
Apparatus Setup: Place the thimble into a Soxhlet extractor, which is then fitted to a flask containing the extraction solvent (e.g., 150 mL of hexane) and a condenser.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip into the thimble containing the plant material. The solvent will fill the thimble and, once it reaches a certain level, will siphon back into the flask, carrying the extracted compounds. This process is repeated for several cycles (e.g., 6-8 hours).
-
Concentration: After extraction, concentrate the solvent in the flask using a rotary evaporator to obtain the crude extract.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC is a robust and widely used technique for the quantification of non-volatile compounds like this compound. The following protocol is adapted from methods developed for the closely related triterpenoid, taraxerol, and should be validated for this compound.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Methanol:Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 15 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh a known amount of the plant extract (e.g., 10 mg) and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
Quantification
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
HPTLC offers a high-throughput and cost-effective method for the quantification of this compound. This protocol is based on a validated method for taraxerol.
Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm) |
| Mobile Phase | Toluene:Ethyl Acetate (8:2, v/v) |
| Chamber Saturation | 20 minutes with the mobile phase |
| Development Mode | Ascending development in a twin-trough chamber |
| Development Distance | 8 cm |
| Drying | Air-dry the plate after development |
| Derivatization Reagent | Anisaldehyde-sulfuric acid reagent |
| Heating | Heat the plate at 105°C for 5-10 minutes after spraying |
| Detection | Densitometric scanning at 525 nm in absorbance mode |
Standard and Sample Application
-
Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this, prepare a series of standard solutions (e.g., 100-1000 ng/µL).
-
Sample Solution: Prepare a 10 mg/mL solution of the plant extract in methanol.
-
Application: Apply the standard and sample solutions as bands of a specific width (e.g., 8 mm) onto the HPTLC plate using an automated applicator.
Quantification
Generate a calibration curve by plotting the peak area of the derivatized this compound standards against their applied amounts. Calculate the amount of this compound in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For non-volatile triterpenoids like this compound, a derivatization step is necessary to increase their volatility.
Derivatization Protocol (Silylation)
-
Sample Preparation: Place a known amount of the dried plant extract (e.g., 1 mg) into a reaction vial.
-
Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of pyridine (as a catalyst).
-
Reaction: Seal the vial and heat it at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Conditions
| Parameter | Condition |
| GC Column | Capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes. |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50-600 m/z |
Quantification
For quantitative analysis, an internal standard (e.g., betulin) should be added before derivatization. A calibration curve is constructed by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of this compound.
Mandatory Visualization
References
Epitaraxerol as a Potential Antiviral Agent Against Herpes Simplex Virus (HSV): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitaraxerol, a pentacyclic triterpenoid, has been identified as a compound with potential biological activities, including antiviral properties. While direct and extensive research on the specific efficacy of this compound against Herpes Simplex Virus (HSV) is not yet widely published, the broader class of triterpenoids has demonstrated significant antiviral effects against various viruses, including HSV-1 and HSV-2. This document provides a comprehensive overview of the methodologies and potential mechanisms of action for evaluating this compound and related triterpenoids as anti-HSV agents, based on existing literature for structurally similar compounds. The protocols and data presented herein are intended to serve as a foundational guide for researchers initiating studies in this area.
Quantitative Data Summary of Related Triterpenoids against HSV
Due to the limited availability of specific quantitative data for this compound against HSV, this section summarizes the antiviral activity of other relevant triterpenoids and plant extracts known to contain such compounds. This data provides a comparative baseline for assessing the potential of this compound.
| Compound/Extract | Virus Strain | Cell Line | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| Diterpenes from Euphorbia sp. | HSV-2 | Vero | 2.5 - 8.3 µg/mL | >3.5 µg/mL | Not specified | [1] |
| Betulin | HSV-1 | Not specified | Not specified | Not specified | Not specified | [2] |
| Lupeol | HSV-1 | Not specified | Not specified | Not specified | Not specified | [2] |
| Betulinic Acid | HSV-1 | Not specified | Not specified | Not specified | Not specified | [2] |
| Oleanolic Acid | HSV-1/F, ACVr strains | Not specified | Potent | Not specified | Not specified | [2] |
| 1-cinnamoyl-3,11-dihydroxymeliacarpin | HSV-1 | HCLE | 0.78 µM | >100 µM | >128 | [3] |
| Carbenoxolone sodium (CBX) | HSV-1, HSV-2 | Not specified | ED50 specified | Varies | Not specified | [4] |
| Cicloxolone sodium (CCX) | HSV-1, HSV-2 | Not specified | ED50 specified | Varies | Not specified | [4] |
Postulated Mechanisms of Action of Triterpenoids Against HSV
The antiviral mechanisms of triterpenoids against HSV are multifaceted and can target various stages of the viral life cycle. Based on studies of related compounds, potential mechanisms for this compound could include:
-
Inhibition of Viral Entry: Triterpenoids may interfere with the initial stages of infection by preventing viral attachment to host cell receptors or by inhibiting the fusion of the viral envelope with the cell membrane.[2][5]
-
Inhibition of Viral Replication: Some triterpenoids have been shown to inhibit viral DNA synthesis.[4][6] This can occur through the direct inhibition of viral DNA polymerase or by affecting other proteins involved in the replication complex.
-
Inhibition of Viral Protein Synthesis: The synthesis of essential viral proteins, including capsid proteins, can be disrupted by certain triterpenoids.[6]
-
Disruption of Viral Assembly and Release: Triterpenoids might interfere with the proper assembly of new virions or inhibit their release from the infected host cell.[4]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound against HSV. These are generalized methods based on standard antiviral assays and literature on related compounds.
Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used for antiviral assays.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (cell culture grade)
-
Plate reader
Protocol:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept below 0.1%.
-
Remove the culture medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a cell control (medium only) and a solvent control (medium with the highest concentration of DMSO used).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
Objective: To determine the inhibitory effect of this compound on HSV plaque formation.
Materials:
-
Confluent monolayer of Vero cells in 6-well plates
-
HSV-1 or HSV-2 stock of known titer
-
This compound dilutions (non-toxic concentrations)
-
DMEM with 2% FBS
-
Methylcellulose overlay medium (e.g., DMEM with 1% methylcellulose and 2% FBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Grow Vero cells to a confluent monolayer in 6-well plates.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour at 37°C.
-
Infect the cells with HSV at a multiplicity of infection (MOI) that produces 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with methylcellulose medium containing the respective concentrations of this compound.
-
Incubate the plates for 2-3 days at 37°C until plaques are visible.
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution and wash with water.
-
Count the number of plaques in each well.
-
Calculate the 50% inhibitory concentration (IC50) as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Viral Yield Reduction Assay
Objective: To quantify the reduction in the production of infectious virus particles in the presence of this compound.
Materials:
-
Confluent monolayer of Vero cells in 24-well plates
-
HSV-1 or HSV-2 stock
-
This compound dilutions
-
DMEM with 2% FBS
Protocol:
-
Seed Vero cells in 24-well plates and grow to confluence.
-
Infect the cells with HSV at a specific MOI (e.g., 0.1).
-
After a 1-hour adsorption period, wash the cells and add DMEM containing different concentrations of this compound.
-
Incubate for 24-48 hours.
-
Harvest the cells and supernatant and subject them to three cycles of freeze-thawing to release intracellular virus particles.
-
Clarify the lysate by centrifugation.
-
Determine the virus titer of the resulting supernatant by plaque assay on fresh Vero cell monolayers.
-
Calculate the reduction in viral yield for each concentration of this compound compared to the untreated virus control.
Visualizations
Diagram of the Herpes Simplex Virus (HSV) Replication Cycle and Potential Inhibition Points by Triterpenoids
Caption: Potential inhibition points of triterpenoids in the HSV life cycle.
Experimental Workflow for Antiviral Screening
Caption: Workflow for screening the antiviral activity of this compound.
References
- 1. Cytotoxicities and anti-herpes simplex virus activities of diterpenes isolated from Euphorbia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Medicinal plants and natural compounds against acyclovir-resistant HSV infections [frontiersin.org]
- 3. Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antiviral activity against herpes simplex virus of the triterpenoid compounds carbenoxolone sodium and cicloxolone sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of Whole Plant Extracts With Activity Against Herpes Simplex Viruses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: In Vitro Anti-inflammatory Activity of Epitaraxerol
Introduction
Epitaraxerol is a naturally occurring pentacyclic triterpenoid compound found in various medicinal plants.[1] Preliminary studies have indicated its potential as a therapeutic agent, demonstrating a range of biological activities, including anti-inflammatory properties.[1] Research suggests that this compound may exert its anti-inflammatory effects by suppressing the production of key inflammatory mediators such as cytokines and chemokines, and by reducing the activity of enzymes integral to the inflammatory response.[1] These application notes provide detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory profile of this compound, targeting key enzymatic pathways and cellular responses. The described methods are essential for researchers in pharmacology and drug development seeking to evaluate the therapeutic potential of this compound and similar natural products.
General Experimental Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of a test compound's anti-inflammatory properties, from initial screening to mechanism of action studies.
Experimental Protocols and Data
This section details the protocols for key in vitro assays to determine the anti-inflammatory efficacy of this compound. All experiments should include a vehicle control (e.g., DMSO) and a relevant positive control.
Cyclooxygenase (COX) Inhibition Assay
Principle: Cyclooxygenase (COX-1 and COX-2) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[2] This colorimetric assay measures the peroxidase activity of COX, and the inhibition of this activity by a test compound is directly proportional to the inhibition of COX.[3]
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and COX-1/COX-2 enzymes according to commercially available kit instructions (e.g., Cayman Chemical, Abcam).[3][4]
-
Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Inhibitor Addition: Add 10 µL of various concentrations of this compound (e.g., 1-100 µM) or a reference inhibitor (e.g., Indomethacin) to the wells. For the 100% initial activity control, add 10 µL of the vehicle (DMSO).
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.
-
Detection: Immediately measure the absorbance at 590 nm using a microplate reader. Take kinetic readings every minute for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.
Quantitative Data Summary:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 45.2 ± 3.8 | 15.8 ± 1.5 | 2.86 |
| Indomethacin | 5.1 ± 0.4 | 8.9 ± 0.7 | 0.57 |
Table 1: Hypothetical inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Lipoxygenase (LOX) Inhibition Assay
Principle: Lipoxygenases are enzymes that catalyze the peroxidation of polyunsaturated fatty acids like linoleic acid, leading to the production of leukotrienes, another class of inflammatory mediators.[5][6] The formation of a hydroperoxide product can be measured spectrophotometrically at 234 nm.[5][7]
Protocol:
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0), a solution of soybean lipoxygenase (e.g., 165 U/mL), and a 0.32 mM solution of the substrate, sodium linoleate.[7]
-
Incubation: In a quartz cuvette, combine 2.8 mL of sodium phosphate buffer, 100 µL of the lipoxygenase enzyme solution, and 10 µL of this compound at various concentrations (e.g., 1-100 µM) or a reference inhibitor (e.g., Quercetin). Incubate at 25°C for 10 minutes.[7]
-
Reaction Initiation: Add 100 µL of the sodium linoleate substrate solution to the cuvette to start the reaction.
-
Detection: Immediately measure the change in absorbance at 234 nm for 5 minutes using a UV-Vis spectrophotometer.[5][7]
-
Data Analysis: The percentage of LOX inhibition is calculated by comparing the rate of absorbance change in the sample wells to the control wells (containing vehicle instead of inhibitor). Calculate the IC50 value.
Quantitative Data Summary:
| Compound | 15-LOX IC50 (µM) |
| This compound | 22.5 ± 2.1 |
| Quercetin | 8.3 ± 0.9 |
Table 2: Hypothetical inhibitory activity of this compound against 15-Lipoxygenase (15-LOX).
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: During inflammation, inducible nitric oxide synthase (iNOS) is expressed in macrophages and produces large amounts of nitric oxide (NO), a key inflammatory mediator.[8] The anti-inflammatory activity of a compound can be assessed by measuring its ability to inhibit NO production. NO in the culture supernatant is converted to nitrite, which can be quantified using the Griess reagent.[9]
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent 1 (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent 2 (N-(1-naphthyl)ethylenediamine solution) to each well and incubate for another 10 minutes.
-
-
Detection: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control. Determine the IC50 value. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.
Quantitative Data Summary:
| Compound | NO Production IC50 (µM) | Cell Viability (at 100 µM) |
| This compound | 18.7 ± 1.9 | > 95% |
| Dexamethasone | 5.6 ± 0.5 | > 98% |
Table 3: Hypothetical inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 cells.
Pro-inflammatory Cytokine Inhibition Assay (TNF-α & IL-6)
Principle: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory response.[10][11] This assay measures the ability of this compound to inhibit the secretion of these cytokines from LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Stimulation: Follow steps 1-4 from the Nitric Oxide Production protocol to culture, treat, and stimulate RAW 264.7 cells with this compound and LPS.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the collected supernatants using specific ELISA kits according to the manufacturer’s instructions.
-
Data Analysis: Construct a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample. Determine the percentage of inhibition relative to the LPS-stimulated control and calculate the IC50 values.
Quantitative Data Summary:
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| This compound | 25.4 ± 2.3 | 31.2 ± 3.0 |
| Dexamethasone | 9.8 ± 0.8 | 12.5 ± 1.1 |
Table 4: Hypothetical inhibitory effect of this compound on TNF-α and IL-6 secretion in LPS-stimulated RAW 264.7 cells.
Proposed Mechanism of Action: Inhibition of NF-κB Signaling
The nuclear factor NF-κB pathway is a critical regulator of genes involved in inflammation.[12][13] It controls the expression of pro-inflammatory cytokines (TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS.[12][14] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and degradation of IκB. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target inflammatory genes.[15] The related compound, Taraxerol, has been shown to attenuate inflammation by inhibiting this NF-κB signaling pathway.[16][17] It is hypothesized that this compound may act similarly by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene expression.
References
- 1. Buy this compound | 20460-33-7 [smolecule.com]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 8. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 11. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 16. Taraxerol, a pentacyclic triterpene from Abroma augusta leaf, attenuates acute inflammation via inhibition of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Taraxerol on Oxidative and Inflammatory Mediators in Isoproterenol-Induced Cardiotoxicity in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Epitaraxerol and Related Compounds in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitaraxerol, a pentacyclic triterpenoid, has garnered interest for its potential anticancer properties. However, detailed cytotoxic data for this specific compound remains limited in publicly available literature. In contrast, its isomer, taraxerol, and a similarly named but structurally distinct compound, 7-Epitaxol (a derivative of paclitaxel), have been more extensively studied. This document provides a comprehensive overview of the cytotoxic effects of these compounds against various cancer cell lines, detailing their mechanisms of action and providing established experimental protocols for their evaluation.
Data Summary: Cytotoxicity of 7-Epitaxol and Taraxerol
Quantitative data on the half-maximal inhibitory concentration (IC50) of 7-Epitaxol and taraxerol are summarized below. It is crucial to note that 7-Epitaxol and this compound are different molecules. Due to the scarcity of specific data for this compound, data for its isomer Taraxerol is provided for comparative purposes.
Table 1: IC50 Values of 7-Epitaxol in Head and Neck Squamous Carcinoma (HNSCC) Cell Lines [1][2][3]
| Cell Line | Treatment Duration | IC50 (nM) |
| SCC-9 | 24h | ~50 |
| SCC-47 | 24h | >200 |
| Cis-SCC-9 (Cisplatin-resistant) | Not Specified | Not Specified |
| Cis-SAS (Cisplatin-resistant) | Not Specified | Not Specified |
Table 2: IC50 Values of Taraxerol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MDA-MB-231 | Breast Cancer | 160[4] |
| BT-549 | Breast Cancer | 270[4] |
| A-549 | Lung Cancer | 290[4] |
| SW-480 | Colon Cancer | 210[4] |
| A2780 | Ovarian Cancer | 21.8[5] |
| A431 | Squamous Carcinoma | 2.65[5] |
| HeLa | Cervical Cancer | 14.94[5] |
| KB | Oral Epidermoid Carcinoma | 13.58[5] |
Mechanism of Action
7-Epitaxol
7-Epitaxol, a major metabolite of paclitaxel, exerts its cytotoxic effects in HNSCC by inducing cell cycle arrest, apoptosis, and autophagy.[1][6] Mechanistically, it has been shown to suppress the phosphorylation of key proteins in the AKT and MAPK signaling pathways , including AKT, ERK1/2, and p38.[2][4] This inhibition leads to the activation of both intrinsic and extrinsic apoptotic pathways, characterized by the regulation of Bcl-2 family proteins and the activation of caspases 3, 8, and 9.[1][4]
Taraxerol
The anticancer activity of taraxerol is primarily attributed to the induction of apoptosis through a mitochondria-mediated pathway .[7] Studies have shown that taraxerol can suppress the PI3K/Akt signaling pathway .[7] Its pro-apoptotic effects involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[7]
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in the cytotoxic effects of 7-Epitaxol and Taraxerol.
Caption: 7-Epitaxol induced apoptosis and autophagy via AKT/MAPK pathways.
Caption: Taraxerol induced apoptosis via the PI3K/Akt and mitochondrial pathways.
Experimental Protocols
Detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound, 7-Epitaxol, or Taraxerol stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete growth medium.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and floating cells from the treatment and control groups.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation of proteins in the PI3K/Akt and MAPK pathways.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK1/2, anti-p-ERK1/2, anti-p38, anti-p-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets with ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the cytotoxicity of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 7‐Epitaxol induces apoptosis in cisplatin‐resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-Epitaxol induces apoptosis in cisplatin-resistant head and neck squamous cell carcinoma via suppression of AKT and MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 7-Epitaxol Induces Apoptosis and Autophagy in Head and Neck Squamous Cell Carcinoma through Inhibition of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Epi-Taxol | 105454-04-4 | Benchchem [benchchem.com]
Application Notes and Protocols: Neuroprotective Effects of Celastrol in Cell-Based Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celastrol, a pentacyclic triterpenoid extracted from the thunder god vine (Tripterygium wilfordii), has garnered significant attention for its potent neuroprotective properties.[1][2][3] In various in vitro models of neurodegenerative diseases, Celastrol has demonstrated efficacy in mitigating neuronal damage through its anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2] These application notes provide a comprehensive overview of the neuroprotective effects of Celastrol in cell-based models, including detailed experimental protocols and a summary of key quantitative data. The human neuroblastoma cell line, SH-SY5Y, is a commonly used model in neurotoxicity and neuroprotection studies due to its human origin and ability to differentiate into a neuronal phenotype.[3][4][5]
Data Presentation: Neuroprotective Effects of Celastrol
The following tables summarize the quantitative data on the neuroprotective effects of Celastrol in SH-SY5Y cells subjected to neurotoxins such as rotenone and 1-methyl-4-phenylpyridinium (MPP+), which are commonly used to model Parkinson's disease in vitro.[1][3][6][7][8]
Table 1: Effect of Celastrol on Cell Viability and Apoptosis in Rotenone-Induced Neurotoxicity in SH-SY5Y Cells
| Treatment Group | Celastrol Concentration | Rotenone Concentration | Cell Viability (% of Control) | Apoptosis Rate (% of Control) | Reference |
| Control | - | - | 100% | Baseline | [3] |
| Rotenone | - | 1 µM | ~70% | Increased | [3] |
| Celastrol + Rotenone | 500 nM | 1 µM | Increased by 28.99% vs. Rotenone | Decreased by 54.38% vs. Rotenone | [3] |
Table 2: Effect of Celastrol on Oxidative Stress Markers in Rotenone-Induced Neurotoxicity in SH-SY5Y Cells
| Treatment Group | Celastrol Concentration | Rotenone Concentration | ROS Generation (% of Control) | SOD Activity (% of Rotenone Group) | GSH Levels (% of Rotenone Group) | Reference |
| Control | - | - | 100% | N/A | N/A | [3] |
| Rotenone | - | 1 µM | Increased | N/A | N/A | [3] |
| Celastrol + Rotenone | 500 nM | 1 µM | Reduced by 33.99% vs. Rotenone | Increased by 120.53% | Increased by 90.46% | [3] |
Table 3: Effect of Celastrol on Mitochondrial Function in Rotenone-Induced Neurotoxicity in SH-SY5Y Cells
| Treatment Group | Celastrol Concentration | Rotenone Concentration | Mitochondrial Membrane Potential (MMP) | Cytosolic Cytochrome C Release | Reference |
| Control | - | - | High | Low | [3] |
| Rotenone | - | 1 µM | Decreased (15.10±0.71% of JC-1 monomer) | Increased | [3] |
| Celastrol + Rotenone | 500 nM | 1 µM | Preserved (33.93±3.62% of JC-1 monomer) | Reduced by 45.57% vs. Rotenone | [3] |
Table 4: Effect of Celastrol on Autophagy in Rotenone-Induced Neurotoxicity in SH-SY5Y Cells
| Treatment Group | Celastrol Concentration | Rotenone Concentration | LC3-II/LC3-I Ratio | α-Synuclein Accumulation | Reference |
| Control | - | - | Baseline | Low | [3] |
| Rotenone | - | 1 µM | N/A | Increased | [3] |
| Celastrol + Rotenone | 500 nM | 1 µM | Increased by 60.92% vs. Rotenone | Reduced by 35.93% vs. Rotenone | [3] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Rotenone-Induced Toxicity in SH-SY5Y Cells
1. Cell Culture and Differentiation:
- Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- For differentiation, seed cells at a desired density and treat with 10 µM retinoic acid for 6 days.
2. Treatment:
- Pre-treat differentiated SH-SY5Y cells with various concentrations of Celastrol (e.g., 500 nM) for 24 hours.[3]
- Following pre-treatment, expose the cells to a neurotoxin such as rotenone (e.g., 1 µM) for another 24 hours.[3]
- Include appropriate control groups: untreated cells, cells treated with Celastrol alone, and cells treated with rotenone alone.
3. Cell Viability Assay (MTT Assay):
- After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
4. Apoptosis Assay (Annexin V-FITC/PI Staining):
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
- Analyze the stained cells by flow cytometry.
- Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative).
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
1. Cell Treatment:
- Follow the cell culture, differentiation, and treatment steps as described in Protocol 1.
2. ROS Detection (DCFH-DA Assay):
- After treatment, wash the cells with PBS.
- Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
- Wash the cells again with PBS to remove excess probe.
- Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader or visualize under a fluorescence microscope.
- Normalize the fluorescence intensity to the cell number or protein concentration.
Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP)
1. Cell Treatment:
- Follow the cell culture, differentiation, and treatment steps as described in Protocol 1.
2. MMP Measurement (JC-1 Staining):
- After treatment, incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.
- Wash the cells with PBS.
- Measure the fluorescence of both JC-1 monomers (green, emission ~530 nm) and J-aggregates (red, emission ~590 nm) using a fluorescence microscope or a flow cytometer.
- A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol 4: Western Blot Analysis for Autophagy and Apoptosis Markers
1. Protein Extraction:
- Following treatment (as in Protocol 1), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Quantify the protein concentration using a BCA protein assay.
2. Western Blotting:
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with primary antibodies against LC3B, α-synuclein, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathways and Experimental Workflows
Signaling Pathways of Celastrol's Neuroprotective Effects
Celastrol exerts its neuroprotective effects by modulating several key signaling pathways. In models of Parkinson's disease, Celastrol has been shown to activate autophagy through the MAPK/p38, MAPK/ERK, and MAPK/JNK signaling pathways.[1] It also enhances the expression of the anti-apoptotic protein Bcl-2.[1] Furthermore, Celastrol can inhibit neuroinflammation by suppressing the HMGB1/NF-κB signaling pathway.[1]
Caption: Signaling pathways modulated by Celastrol to exert neuroprotection.
Experimental Workflow for Assessing Neuroprotective Effects
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound like Celastrol in a cell-based model of neurotoxicity.
Caption: General workflow for in vitro neuroprotection studies.
References
- 1. Neuroprotective Effects of Celastrol in Neurodegenerative Diseases-Unscramble Its Major Mechanisms of Action and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celastrol protects against MPTP- and 3-nitropropionic acid-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celastrol protects human neuroblastoma SH-SY5Y cells from rotenone-induced injury through induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Celastrol Inhibits Dopaminergic Neuronal Death of Parkinson’s Disease through Activating Mitophagy [mdpi.com]
- 8. celastrol-protects-human-neuroblastoma-sh-sy5y-cells-from-rotenone-induced-injury-through-induction-of-autophagy - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for Utilizing Epitaraxerol in an NF-κB Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitaraxerol, a pentacyclic triterpenoid, is a compound of interest for its potential anti-inflammatory properties. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. This document provides a detailed protocol for utilizing an NF-κB reporter assay to investigate the inhibitory effects of this compound on this pathway. The assay serves as a robust method for screening and characterizing compounds that may modulate NF-κB activity. While direct studies on this compound's effect on the NF-κB pathway are emerging, the well-documented anti-inflammatory activity of its isomer, taraxerol, suggests a similar mechanism of action. Taraxerol has been shown to suppress the nuclear translocation of NF-κB and the phosphorylation of IκBα, a key inhibitory protein in the NF-κB pathway. This protocol is therefore based on the established methodology for assessing the impact of similar molecules on NF-κB signaling.
Overview of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of target genes, including those encoding pro-inflammatory cytokines and chemokines.
Caption: Canonical NF-κB signaling pathway and proposed inhibition by this compound.
Principle of the NF-κB Reporter Assay
The NF-κB reporter assay is a cell-based method used to quantify the activity of the NF-κB transcription factor. The principle involves introducing a reporter gene, typically luciferase, under the control of a promoter containing multiple NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these response elements and drives the expression of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the transcriptional activity of NF-κB.
Experimental Protocols
Materials
-
HEK293T or similar immortalized cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
NF-κB reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Control plasmid (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
TNF-α or LPS
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Cell Culture and Maintenance
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days to maintain logarithmic growth.
NF-κB Reporter Plasmid Transfection
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well.
-
Allow cells to adhere overnight.
-
Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours post-transfection.
Caption: Experimental workflow for the NF-κB reporter assay.
This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to desired concentrations in cell culture medium.
-
Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
Stimulation and Luciferase Assay
-
Following pre-treatment, stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours to induce NF-κB activation. Include an unstimulated control.
-
After stimulation, lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
Data Analysis
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated group by that of the unstimulated group.
-
Determine the percent inhibition by this compound using the following formula:
% Inhibition = [1 - (Normalized activity of this compound + Stimulant) / (Normalized activity of Stimulant alone)] x 100
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on TNF-α-Induced NF-κB Activity
| This compound Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle Control) | 150,000 | 0% |
| 1 | 127,500 | 15% |
| 5 | 90,000 | 40% |
| 10 | 60,000 | 60% |
| 25 | 37,500 | 75% |
| 50 | 22,500 | 85% |
Table 2: Experimental Parameters
| Parameter | Recommended Value |
| Cell Line | HEK293T |
| Seeding Density | 2 x 10⁴ cells/well (96-well plate) |
| Reporter Plasmid | pGL4.32[luc2P/NF-κB-RE/Hygro] |
| Control Plasmid | pRL-TK |
| Transfection Reagent | Lipofectamine 3000 |
| This compound Pre-treatment Time | 1-2 hours |
| Stimulant | TNF-α (10 ng/mL) or LPS (1 µg/mL) |
| Stimulation Time | 6-8 hours |
| Assay Kit | Dual-Luciferase® Reporter Assay System |
Logical Relationship of this compound's Action
The proposed mechanism of action for this compound in the context of the NF-κB reporter assay is the inhibition of a key upstream kinase, IKK. By preventing the phosphorylation and subsequent degradation of IκBα, this compound would effectively block the nuclear translocation of NF-κB, leading to a decrease in the expression of the luciferase reporter gene.
Caption: Logical flow of this compound's inhibitory action in the NF-κB assay.
Conclusion
The NF-κB reporter assay is a powerful tool for elucidating the anti-inflammatory potential of compounds like this compound. The protocols and information provided herein offer a comprehensive guide for researchers to effectively design and execute experiments to investigate the modulatory effects of this compound on the NF-κB signaling pathway. The expected outcome is a dose-dependent inhibition of NF-κB activity, which would provide strong evidence for its therapeutic potential in inflammatory diseases.
Application Notes and Protocols: Assessing the Effect of Epitaraxerol on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitaraxerol, a pentacyclic triterpenoid, has demonstrated notable biological activities, including anti-inflammatory properties.[1][2][3] Preliminary studies suggest that this compound may suppress the production of key pro-inflammatory mediators, such as cytokines and chemokines.[1] This document provides detailed protocols for assessing the effects of this compound on cytokine production in vitro, utilizing common immunological assays. The primary focus is on the quantification of secreted cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) and the analysis of intracellular cytokine production at a single-cell level via flow cytometry. Additionally, potential signaling pathways involved in this compound's mechanism of action are outlined.
Data Presentation
The following tables are examples of how to structure quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion by LPS-stimulated Macrophages (ELISA)
| Treatment Group | This compound (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| Vehicle Control | 0 | 1500 ± 120 | 2500 ± 200 | 800 ± 65 |
| This compound | 1 | 1250 ± 110 | 2100 ± 180 | 650 ± 50 |
| This compound | 10 | 800 ± 70 | 1300 ± 115 | 400 ± 35 |
| This compound | 50 | 400 ± 35 | 600 ± 50 | 150 ± 20 |
| Positive Control (Dexamethasone) | 1 | 350 ± 30 | 550 ± 45 | 120 ± 15 |
Table 2: Percentage of Cytokine-Positive T-cells after Treatment with this compound (Flow Cytometry)
| Treatment Group | This compound (µM) | % IFN-γ+ of CD4+ T-cells ± SD | % IL-2+ of CD4+ T-cells ± SD | % TNF-α+ of CD8+ T-cells ± SD |
| Vehicle Control | 0 | 25.5 ± 2.1 | 30.2 ± 2.5 | 45.8 ± 3.9 |
| This compound | 1 | 22.1 ± 1.8 | 26.8 ± 2.2 | 40.1 ± 3.5 |
| This compound | 10 | 15.3 ± 1.3 | 18.5 ± 1.6 | 28.7 ± 2.4 |
| This compound | 50 | 8.7 ± 0.7 | 10.1 ± 0.9 | 15.2 ± 1.3 |
| Positive Control (Cyclosporin A) | 0.5 | 5.2 ± 0.4 | 6.8 ± 0.6 | 9.5 ± 0.8 |
Experimental Protocols
Protocol 1: Quantification of Secreted Cytokines by ELISA
This protocol outlines the use of a sandwich ELISA to measure the concentration of cytokines in cell culture supernatants following treatment with this compound.[4][5][6][7]
Materials:
-
96-well ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standards
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 10% FBS)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[5][7]
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding.
-
Sample and Standard Incubation: Wash the plate three times. Prepare serial dilutions of the recombinant cytokine standard in assay diluent (e.g., from 2000 pg/mL to 15 pg/mL).[5] Add 100 µL of standards and cell culture supernatant samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate five times. Add 100 µL of diluted biotinylated detection antibody to each well.[8] Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate five times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Development: Wash the plate seven times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.[7]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.
Protocol 2: Intracellular Cytokine Staining and Flow Cytometry
This protocol describes the detection of intracellular cytokines within specific cell populations treated with this compound using flow cytometry.[9][10][11][12]
Materials:
-
FACS tubes
-
Cell staining buffer (PBS with 0.5% BSA and 0.05% Sodium Azide)
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% saponin in cell staining buffer)
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD4, CD8)
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Culture cells (e.g., PBMCs) in the presence of a stimulant (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads) and the desired concentrations of this compound for 4-6 hours. Add a protein transport inhibitor for the final 2-4 hours of incubation to allow cytokines to accumulate within the cells.[10]
-
Surface Staining: Harvest the cells and wash them with cell staining buffer. Resuspend the cells in 100 µL of cell staining buffer containing fluorochrome-conjugated antibodies against cell surface markers. Incubate for 20-30 minutes at 4°C in the dark.
-
Fixation: Wash the cells twice with cell staining buffer. Resuspend the cell pellet in 1 mL of fixation buffer and incubate for 15-20 minutes at room temperature.[9]
-
Permeabilization: Centrifuge the cells and discard the supernatant. Wash the fixed cells twice with cell staining buffer. Resuspend the cell pellet in 1 mL of permeabilization buffer.
-
Intracellular Staining: Centrifuge the cells and discard the supernatant. Resuspend the permeabilized cells in 100 µL of permeabilization buffer containing fluorochrome-conjugated antibodies against intracellular cytokines. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.[9]
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of cell staining buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells expressing the cytokine of interest within specific cell populations (e.g., CD4+ or CD8+ T-cells).
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effect on cytokine production.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. Buy this compound | 20460-33-7 [smolecule.com]
- 2. Effects of Taraxerol on Oxidative and Inflammatory Mediators in Isoproterenol-Induced Cardiotoxicity in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bowdish.ca [bowdish.ca]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 11. lerner.ccf.org [lerner.ccf.org]
- 12. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Formulating Epitaraxerol for In Vivo Animal Studies
Introduction
Epitaraxerol is a naturally occurring pentacyclic triterpenoid with a molecular formula of C30H50O.[1] It has garnered significant interest in pharmacological research due to its potential biological activities, including anti-inflammatory, antiviral, and antifungal properties.[1] A primary challenge in the preclinical evaluation of this compound is its poor aqueous solubility, which can lead to low oral bioavailability and hinder the assessment of its intrinsic pharmacokinetic and pharmacodynamic properties.[2][3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on formulating this compound for in vivo animal studies. The document outlines various formulation strategies to enhance solubility and bioavailability, complete with detailed experimental protocols and decision-making workflows.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for developing a suitable formulation. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O | [1] |
| Molecular Weight | 426.72 g/mol | [1] |
| Melting Point | 245–247°C (decomposes) | [1] |
| Appearance | Solid | [5] |
| Solubility | Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][6] Slightly soluble/Poorly soluble in water.[5] |
Formulation Strategies and Protocols
The low aqueous solubility of this compound necessitates the use of enabling formulation technologies to achieve adequate exposure in animal studies.[2][4] The choice of formulation depends on the intended route of administration, the required dose, and the desired pharmacokinetic profile.
Logical Workflow for Formulation Selection
The following diagram illustrates a decision-making workflow for selecting an appropriate formulation strategy for this compound.
Caption: Workflow for selecting an appropriate this compound formulation.
Protocol 1: Cosolvent-Based Solution for Oral Administration
This approach is suitable for low doses where this compound can be fully solubilized in a biocompatible solvent system.
Objective: To prepare a clear, homogenous solution of this compound for oral gavage.
Materials & Equipment:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection or deionized water
-
Glass vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Vehicle Preparation: Prepare a cosolvent vehicle by mixing PEG 400 and Propylene glycol. A common ratio is 60:40 (v/v) PEG 400:PG.
-
Solubilization: Weigh the required amount of this compound and add it to the cosolvent vehicle.
-
Mixing: Stir the mixture using a magnetic stirrer at room temperature until the this compound is completely dissolved. Gentle warming (30-40°C) may be applied to facilitate dissolution, but stability should be monitored.
-
Addition of Surfactant (Optional): To improve stability upon dilution in the GI tract, a surfactant like Tween 80 can be added (e.g., 5-10% of the total volume).
-
Final Volume Adjustment: If necessary, add more vehicle to reach the final target concentration.
-
Storage: Store the final solution in a tightly sealed glass vial, protected from light, at 2-8°C.[6]
Example Formulation:
| Component | Quantity (for 10 mL of a 5 mg/mL solution) | Purpose |
| This compound | 50 mg | Active Pharmaceutical Ingredient (API) |
| PEG 400 | 6 mL | Primary Solvent/Cosolvent[7] |
| Propylene Glycol | 4 mL | Cosolvent[7] |
| Tween 80 | 0.5 mL (optional) | Surfactant/Wetting Agent[7] |
Protocol 2: Aqueous Suspension for Oral Administration
Suspensions are suitable for administering higher doses of poorly soluble compounds that cannot be fully dissolved in a limited volume of a dosing vehicle.
Objective: To prepare a uniform, re-dispersible suspension of this compound for oral gavage.
Materials & Equipment:
-
This compound powder (micronized, if available)
-
Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium)
-
Wetting agent (e.g., 0.1% w/v Tween 80 or Sodium Lauryl Sulphate)
-
Deionized water
-
Mortar and pestle
-
Homogenizer (optional)
-
Analytical balance, graduated cylinders, magnetic stirrer
Protocol:
-
Prepare Suspending Vehicle: Dissolve the suspending agent and wetting agent in deionized water. Stir until a clear, viscous solution is formed.
-
Wetting the Powder: Place the accurately weighed this compound powder in a mortar. Add a small amount of the vehicle to form a smooth, uniform paste. This step is crucial to ensure the particles are properly wetted.
-
Levigation: Gradually add the remaining vehicle to the paste while continuously triturating with the pestle to create a homogenous suspension.
-
Homogenization (Optional): For a finer, more uniform suspension, the mixture can be passed through a homogenizer.
-
Storage and Use: Store in a tightly sealed container at 2-8°C. Shake vigorously before each use to ensure uniform redispersion of the drug particles.
Example Formulation:
| Component | Quantity (for 10 mL of a 25 mg/mL suspension) | Purpose |
| This compound | 250 mg | API |
| Carboxymethylcellulose (CMC) | 50 mg | Suspending/Viscosity-increasing agent[8] |
| Tween 80 | 10 mg (or 10 µL) | Wetting Agent[7][8] |
| Deionized Water | q.s. to 10 mL | Vehicle |
Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[9][10] This can significantly enhance the solubility and absorption of lipophilic drugs.[7][10]
Objective: To prepare a SEDDS formulation of this compound to improve oral bioavailability.
Materials & Equipment:
-
This compound powder
-
Oil phase (e.g., Corn oil, Labrafac™ PG)[7]
-
Surfactant (e.g., Cremophor® EL, Solutol® HS 15)[7]
-
Glass vials, magnetic stirrer, water bath
Protocol:
-
Component Selection: Screen various oils, surfactants, and cosolvents for their ability to solubilize this compound.
-
Formulation Preparation: Accurately weigh the oil, surfactant, and cosolvent into a glass vial.
-
Mixing: Heat the mixture in a water bath to 40-50°C and mix with a magnetic stirrer until a clear, homogenous solution is formed.
-
Drug Loading: Add the weighed this compound to the mixture and continue stirring until it is completely dissolved.
-
Characterization: The formulation should be visually inspected for clarity. Its self-emulsification properties can be tested by adding a small amount to water and observing the formation of a microemulsion.
-
Storage: Store in a sealed container at room temperature, protected from light.
Example Formulation:
| Component | Quantity (for 10 mL of a 20 mg/mL SEDDS) | Purpose |
| This compound | 200 mg | API |
| Labrafac™ PG | 4 g | Oil Phase[7] |
| Solutol® HS 15 | 4 g | Surfactant[7] |
| Transcutol® HP | 2 g | Cosolvent[7] |
Protocol 4: Formulation for Parenteral Administration
Parenteral formulations must be sterile, pyrogen-free, and isotonic.[11][12] Due to this compound's poor water solubility, a cosolvent or emulsion-based system is required.
Objective: To prepare a sterile, injectable formulation of this compound for intravenous (IV) administration.
Materials & Equipment:
-
This compound powder
-
Solutol® HS 15 or other injectable-grade surfactant
-
PEG 400 (injectable grade)
-
Sterile Water for Injection (WFI)
-
0.22 µm sterile syringe filter
-
Sterile vials and seals
-
Laminar flow hood or biological safety cabinet
Protocol:
-
Aseptic Preparation: All steps must be performed under aseptic conditions in a laminar flow hood.[11][13]
-
Solubilization: Prepare a concentrate by dissolving this compound in a mixture of PEG 400 and Solutol® HS 15 (e.g., 50:50 v/v). Gentle warming may be used.
-
Dilution: Slowly add Sterile Water for Injection to the concentrate while stirring to achieve the final desired concentration. The final solution should be clear.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.[11][14]
-
Sealing and Labeling: Securely seal the vial. The vial must be clearly labeled with the compound name, concentration, date of preparation, and expiration date.[11][15]
-
Storage: Store at 2-8°C, protected from light.
Example Formulation:
| Component | Quantity (for 10 mL of a 2 mg/mL solution) | Purpose |
| This compound | 20 mg | API |
| Solutol® HS 15 | 1 g (10% w/v) | Solubilizer/Surfactant[7] |
| PEG 400 | 1 g (10% w/v) | Cosolvent |
| Sterile Water for Injection | q.s. to 10 mL | Vehicle |
Potential Signaling Pathway Modulation
This compound has demonstrated anti-inflammatory properties.[1] A related compound, Taraxerol, has been shown to reduce inflammation by inhibiting the NF-κB signaling pathway. Therefore, a likely mechanism of action for this compound involves the modulation of key inflammatory pathways.
Caption: Potential anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
References
- 1. Buy this compound | 20460-33-7 [smolecule.com]
- 2. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol | C30H50O | CID 344467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS:20460-33-7 | Manufacturer ChemFaces [chemfaces.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 9. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 15. research.ucsb.edu [research.ucsb.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Epitaraxerol Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Epitaraxerol from plant sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound?
A1: this compound, a pentacyclic triterpenoid, is predominantly found in several plant families. The most commonly cited sources in scientific literature include:
-
Euphorbiaceae family: Notably Euphorbia neriifolia (Indian Spurge Tree), which is a significant botanical source.[1][2][3][4][5][6][7] The leaves, in particular, are often used for extraction.
-
Ebenaceae family: Diospyros mollis (Ebony) fruits have been identified as a source of this compound.[8][9][10]
-
Asteraceae family: Aster alpinus (Alpine Aster) is another documented source of this compound.
Q2: What is the biosynthetic pathway of this compound in plants?
A2: this compound biosynthesis is a complex enzymatic process that begins with the cyclization of 2,3-oxidosqualene. This cyclization is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). The pathway involves the formation of a dammarenyl cation intermediate, which then undergoes a series of rearrangements to form the characteristic taraxerane skeleton of this compound.
Q3: Which extraction method is most effective for maximizing this compound yield?
A3: The choice of extraction method significantly impacts the yield of this compound. While several methods can be employed, their effectiveness can vary based on the plant material and available resources.
-
Soxhlet extraction is a classical and robust method that ensures thorough extraction due to the continuous cycling of fresh, hot solvent.[1][2]
-
Ultrasound-Assisted Extraction (UAE) is a more modern and efficient technique that can reduce extraction time and solvent consumption. The ultrasonic waves facilitate the release of the target compound from the plant matrix.
-
Maceration is a simpler method involving soaking the plant material in a solvent. While less efficient than Soxhlet or UAE, it can be effective, especially with prolonged extraction times.
The optimal method often involves a trade-off between yield, extraction time, solvent consumption, and potential degradation of the compound. For thermolabile compounds, UAE or maceration at room temperature may be preferable to the high temperatures of Soxhlet extraction.
Q4: How can I purify the crude extract to isolate this compound?
A4: Column chromatography is the most common and effective method for purifying this compound from a crude plant extract. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (a solvent or solvent mixture). By carefully selecting the stationary and mobile phases, this compound can be effectively separated from other phytochemicals in the extract.
Q5: What analytical techniques are used to quantify the yield of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for the accurate quantification of this compound. An HPLC system equipped with a UV detector is commonly used. The method involves developing a calibration curve with a known standard of this compound and then comparing the peak area of the sample to this curve to determine its concentration.
Troubleshooting Guides
Low Yield of Crude Extract
| Potential Cause | Troubleshooting Steps |
| Improper Sample Preparation | Ensure the plant material is thoroughly dried to prevent enzymatic degradation. Grind the dried material into a fine, uniform powder to maximize the surface area for solvent penetration. |
| Inefficient Extraction Method | Consider switching to a more robust extraction technique. If using maceration, try increasing the extraction time or switching to Soxhlet or Ultrasound-Assisted Extraction (UAE). |
| Inappropriate Solvent Choice | The polarity of the solvent is crucial. This compound is a triterpenoid, and its solubility will vary with the solvent. Experiment with solvents of different polarities (e.g., hexane, ethyl acetate, methanol, ethanol) or solvent mixtures to find the optimal one for your plant material.[11][12][13][14] |
| Insufficient Solvent-to-Solid Ratio | A low solvent volume may not be sufficient to dissolve all the this compound present in the plant material. Increase the solvent-to-solid ratio to ensure complete extraction. |
| Suboptimal Extraction Parameters | For methods like Soxhlet and UAE, optimize the extraction time and temperature. For UAE, also optimize the ultrasonic frequency and power. Be mindful that excessively high temperatures can lead to the degradation of this compound. |
Difficulties in Purification
| Potential Cause | Troubleshooting Steps |
| Poor Separation in Column Chromatography | Optimize the mobile phase composition. A gradient elution (gradually increasing the polarity of the solvent) can often provide better separation than an isocratic elution (using a single solvent mixture).[15][16] Experiment with different solvent systems (e.g., hexane:ethyl acetate, chloroform:methanol) to improve resolution. |
| Co-elution of Impurities | If impurities are co-eluting with this compound, consider using a different stationary phase (e.g., alumina) or a different chromatographic technique, such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (prep-HPLC). |
| Compound Degradation on the Column | Some compounds can degrade on acidic silica gel. If you suspect this is happening, you can use neutral alumina as the stationary phase or add a small amount of a base (e.g., triethylamine) to the mobile phase to neutralize the silica gel. |
Inaccurate Quantification
| Potential Cause | Troubleshooting Steps |
| Poor Peak Shape in HPLC | Optimize the HPLC mobile phase, including the organic solvent, aqueous component, and pH. Ensure the sample is fully dissolved in the mobile phase before injection. A poor peak shape can affect the accuracy of integration and quantification. |
| Lack of a Pure Standard | Accurate quantification requires a pure reference standard of this compound to create a reliable calibration curve. If a commercial standard is not available, you may need to first isolate and purify a small amount of this compound and confirm its identity and purity using techniques like NMR and Mass Spectrometry. |
| Matrix Effects | Other compounds in the crude extract can interfere with the detection of this compound. If matrix effects are suspected, further sample cleanup using Solid Phase Extraction (SPE) before HPLC analysis may be necessary. |
Data Presentation
Table 1: Factors Influencing this compound Yield and Comparative Extraction Method Efficacy
| Factor | Influence on Yield | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Maceration |
| Plant Source & Part | Yield varies significantly between species and plant parts (leaves, fruits, stems). | High | High | Moderate |
| Solvent Polarity | Optimal polarity is crucial for maximizing solubility and extraction. | High | High | Moderate |
| Extraction Time | Longer duration generally increases yield, up to a certain point. | High (typically 6-24h) | Low (typically 15-60 min) | Very High (days) |
| Temperature | Higher temperatures can increase solubility but risk thermal degradation. | High (boiling point of solvent) | Moderate (can be controlled) | Low (room temperature) |
| Particle Size | Finer particles provide a larger surface area, enhancing extraction. | High | High | High |
| Solvent-to-Solid Ratio | A higher ratio generally improves extraction efficiency. | Moderate | Low | High |
| Purity of Crude Extract | Often lower due to prolonged exposure to high temperatures. | Generally higher purity. | Variable, depends on solvent and duration. |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound from Euphorbia neriifolia Leaves
-
Sample Preparation:
-
Collect fresh leaves of Euphorbia neriifolia.
-
Wash the leaves thoroughly with distilled water to remove any dirt.
-
Shade-dry the leaves at room temperature for 7-10 days until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Soxhlet Extraction:
-
Accurately weigh about 50 g of the powdered leaf material and place it in a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a 500 mL round-bottom flask with 300 mL of methanol.
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle.
-
Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm becomes colorless.[2]
-
-
Concentration:
-
After the extraction is complete, allow the apparatus to cool down.
-
Remove the solvent from the round-bottom flask using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
-
Store the crude extract in a sealed container at 4°C.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in hexane.
-
Pack a glass column (e.g., 50 cm length, 3 cm diameter) with the silica gel slurry, ensuring there are no air bubbles.
-
Allow the hexane to drain until it is just above the silica gel level.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal amount of chloroform.
-
Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate completely.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
-
Elution:
-
Start the elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 98:2, 95:5, 90:10, etc.).
-
Collect fractions of a fixed volume (e.g., 20 mL) in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 8:2).
-
Visualize the spots on the TLC plates under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine the fractions that show a spot corresponding to the Rf value of a pure this compound standard.
-
-
Isolation:
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
-
Protocol 3: Quantification of this compound by HPLC
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of pure this compound standard and dissolve it in HPLC-grade methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of standard solutions of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at a wavelength of around 210 nm.
-
Column Temperature: 25°C.
-
-
Calibration Curve:
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Prepare a sample solution of the purified this compound of a known concentration in the mobile phase.
-
Inject the sample solution into the HPLC system and record the peak area.
-
-
Quantification:
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the yield of this compound as a percentage of the initial dry weight of the plant material.
-
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound from 2,3-Oxidosqualene.
Caption: Experimental workflow for improving this compound yield.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Extraction of the Metabolites from Medicinal plant Euphorbia leaf – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and Antioxidant Activities of Triterpenoids Isolated from Endemic Euphorbia arbuscula Stem Latex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. mdpi.com [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. orgsyn.org [orgsyn.org]
- 16. Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Epitaraxerol in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Epitaraxerol in various laboratory settings. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For short-term storage (days to weeks), solid this compound should be kept in a dry, dark environment at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1]
Q2: In which common laboratory solvents is this compound soluble?
This compound is soluble in ethyl acetate, chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and acetone.[2][3] It is generally slightly soluble in less polar solvents and has low solubility in aqueous solutions.
Q3: What are the expected degradation pathways for this compound?
As a pentacyclic triterpenoid, this compound is susceptible to degradation through oxidation, reduction, and substitution reactions.[2] Forced degradation studies under acidic, basic, oxidative, and photolytic stress conditions can help to identify specific degradation products.
Q4: How can I monitor the stability of this compound in my samples?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is recommended. The method should be validated to separate the intact this compound from any potential degradation products.
Q5: Are there any known incompatibilities of this compound with common excipients?
While specific incompatibility studies for this compound are not widely published, it is advisable to conduct compatibility studies with your specific formulation excipients, especially with those that are acidic, basic, or have oxidizing potential.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram of a stability sample. | 1. Degradation of this compound. 2. Contamination of the sample or solvent. 3. Interaction with container material. | 1. Perform forced degradation studies to identify potential degradation products. 2. Analyze a blank (solvent only) to check for contamination. 3. Ensure the use of inert container materials (e.g., glass or polypropylene). |
| Loss of this compound concentration in stock solution over a short period. | 1. Instability in the chosen solvent. 2. Adsorption to the container surface. 3. Evaporation of the solvent. | 1. Prepare fresh solutions daily or validate the stability of the stock solution over the intended period of use. 2. Use silanized glass vials for storage. 3. Ensure containers are tightly sealed. |
| Precipitation of this compound from solution upon storage at low temperatures. | 1. Poor solubility of this compound in the chosen solvent at that temperature. | 1. Determine the solubility of this compound in the solvent at the intended storage temperature. 2. Consider using a co-solvent system to improve solubility. 3. If refrigeration is necessary, allow the solution to equilibrate to room temperature and ensure complete dissolution before use. |
| Inconsistent results in stability studies. | 1. Non-homogeneity of the sample. 2. Variability in experimental conditions (temperature, light exposure). 3. Issues with the analytical method. | 1. Ensure thorough mixing of all solutions. 2. Tightly control all environmental parameters during the study. 3. Validate the analytical method for precision, accuracy, and linearity. |
Stability Data Summary
The following tables summarize the expected stability of this compound in different solvents and at various temperatures based on general knowledge of triterpenoid stability. This data is illustrative and should be confirmed by in-house stability studies.
Table 1: Stability of this compound in Various Solvents at Room Temperature (25°C)
| Solvent | Concentration (mg/mL) | Storage Duration (Days) | % Recovery (Mean ± SD) | Appearance of Degradation Products |
| Methanol | 1 | 7 | 98.5 ± 1.2 | No |
| Ethanol | 1 | 7 | 99.1 ± 0.8 | No |
| Acetonitrile | 1 | 7 | 97.8 ± 1.5 | Minor peak observed |
| DMSO | 1 | 7 | 99.5 ± 0.5 | No |
| Chloroform | 1 | 7 | 95.2 ± 2.1 | Yes, significant |
Table 2: Thermal Stability of this compound in DMSO (1 mg/mL)
| Temperature (°C) | Storage Duration (Hours) | % Recovery (Mean ± SD) |
| 4 | 24 | 99.8 ± 0.3 |
| 25 | 24 | 99.2 ± 0.7 |
| 40 | 24 | 97.1 ± 1.4 |
| 60 | 24 | 92.5 ± 2.5 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of the desired solvent (e.g., HPLC-grade DMSO) in a calibrated volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Solutions:
-
Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentrations for analysis.
-
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis:
-
To 1 mL of this compound stock solution (1 mg/mL in methanol), add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid this compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) to UV light (254 nm) and visible light for 24 hours.
-
Analyze the solution by HPLC.
-
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Methanol:Water (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for inconsistent stability results.
References
Epitaraxerol In Vitro Bioactivity Technical Support Center
Welcome to the technical support center for Epitaraxerol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low bioactivity of this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known in vitro bioactivities?
This compound is a naturally occurring pentacyclic triterpenoid.[1] It has demonstrated a range of biological activities in preclinical studies, including:
-
Anti-inflammatory properties: It may suppress the production of inflammatory mediators.[1]
-
Antiviral activity: Research suggests it can inhibit the replication of certain viruses.[1]
-
Antifungal effects: It has shown moderate activity against specific fungi.[1]
-
Cytotoxic potential: Some studies indicate it may induce cell death in cancer cell lines.[1]
Q2: I am not observing any significant biological effect with this compound in my cell-based assay. What could be the primary reason?
The most common reason for low or no bioactivity of this compound in in vitro assays is its poor aqueous solubility. Being a hydrophobic molecule, it can precipitate out of the cell culture medium, leading to a much lower effective concentration than intended.
Q3: How should I prepare my this compound stock solution?
Due to its hydrophobicity, this compound should be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.
Q4: What is the maximum concentration of DMSO I can use in my cell culture?
High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, with 0.1% being ideal for most cell lines to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: My this compound precipitates when I add it to the cell culture medium. How can I prevent this?
To avoid precipitation, add the this compound stock solution to your pre-warmed cell culture medium dropwise while gently vortexing or swirling the medium. This helps to disperse the compound quickly and reduce the likelihood of it crashing out of solution.
Q6: Could serum in the cell culture medium be affecting the bioactivity of this compound?
Yes, components of fetal bovine serum (FBS) and other serum supplements can bind to hydrophobic compounds like this compound. This protein binding can sequester the compound, reducing its free concentration and thus its availability to interact with the cells. Consider reducing the serum concentration or using serum-free medium for a short duration during the treatment, but be aware that this can also affect cell health.
Q7: How stable is this compound in cell culture medium?
The stability of triterpenoids in aqueous solutions like cell culture media can be limited and is influenced by factors such as pH, temperature, and light exposure. It is advisable to prepare fresh dilutions of this compound for each experiment and to minimize the exposure of stock solutions and media containing the compound to light and elevated temperatures.
Troubleshooting Guide: Low Bioactivity of this compound
This guide provides a step-by-step approach to troubleshoot and resolve issues related to the low in vitro bioactivity of this compound.
Step 1: Verify Compound Quality and Handling
-
Purity: Ensure the purity of your this compound sample. Impurities can interfere with its activity.
-
Storage: Store the solid compound and stock solutions under appropriate conditions (typically at -20°C or -80°C, protected from light) to prevent degradation.
-
Weighing and Dilution: Use a calibrated balance for accurate weighing. Perform serial dilutions carefully to achieve the desired final concentrations.
Step 2: Optimize Solubilization
Poor solubility is the most frequent culprit for low bioactivity.
-
Initial Dissolution: Prepare a high-concentration stock solution in 100% DMSO. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Working Dilution: When preparing your final working concentrations, add the DMSO stock to your pre-warmed (37°C) cell culture medium dropwise while gently mixing. Avoid adding the stock solution to cold medium.
-
Visual Inspection: After preparing the final dilution, visually inspect the medium for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, you may need to lower the final concentration or explore alternative solubilization methods.
Step 3: Control for Solvent Effects
-
DMSO Concentration: Calculate the final DMSO concentration in your highest treatment group. If it exceeds 0.5%, consider preparing a more concentrated stock solution to reduce the volume added to the medium.
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as your highest this compound concentration to account for any effects of the solvent itself.
Step 4: Consider Experimental Conditions
-
Serum Concentration: If your medium contains serum, hydrophobic compounds like this compound can bind to albumin and other proteins, reducing the free, active concentration.
-
Troubleshooting: Try reducing the serum percentage during the treatment period (e.g., from 10% to 2% or even serum-free for short-term assays). Be mindful that prolonged serum starvation can affect cell viability and signaling.
-
-
Incubation Time: The observed bioactivity can be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific assay and cell line.
-
Cell Density: The density of your cells at the time of treatment can influence the outcome. Ensure consistent cell seeding and confluency across all experiments.
Step 5: Advanced Troubleshooting
If the above steps do not resolve the issue, consider these more advanced possibilities:
-
Cellular Uptake: It is possible that this compound is not efficiently entering your cells. You can investigate cellular uptake using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of compound inside the cells after treatment.
-
Compound Degradation: this compound may be unstable in your specific cell culture medium. You can assess its stability by incubating it in the medium for the duration of your experiment and then analyzing its concentration over time by HPLC or LC-MS.
-
Alternative Solubilization Agents: If DMSO alone is insufficient, you can explore the use of formulation aids, though these should be used with caution and with appropriate controls as they can have their own biological effects. Examples include:
-
Pluronic F-68: A non-ionic surfactant.
-
Tween® 80: A polysorbate non-ionic surfactant.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₅₀O |
| Molecular Weight | 426.72 g/mol |
| Appearance | Solid |
| General Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and ethanol. |
Table 2: Illustrative Solubility of a Structurally Similar Triterpenoid (Betulin) in a Mixed Solvent System
| Solvent System | Temperature | Solubility |
| 50 wt.% DMSO / 50 wt.% Ethanol | 85 °C | Up to 10% (w/v) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and antibiotics)
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Calculate the mass of this compound needed to prepare your desired volume and concentration of stock solution (Molecular Weight = 426.72 g/mol ). b. Aseptically weigh the this compound powder into a sterile tube. c. Add the calculated volume of 100% DMSO. d. Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may be necessary. e. Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: a. Pre-warm your complete cell culture medium to 37°C. b. Thaw an aliquot of the this compound stock solution. c. Perform serial dilutions of the stock solution into the pre-warmed medium to achieve your desired final concentrations. d. When diluting, add the stock solution dropwise to the medium while gently swirling to ensure rapid mixing and prevent precipitation. e. Use the freshly prepared working solutions immediately.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
Vehicle control (medium with DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and replace it with fresh medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
References
Epitaraxerol Technical Support Center: A Guide for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Epitaraxerol in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a pentacyclic triterpenoid, a class of naturally occurring organic compounds.[1] It has been investigated for a variety of biological activities, including:
-
Anti-inflammatory effects: this compound may suppress the production of inflammatory mediators.
-
Antiviral activity: It has shown potential against viruses such as Human Coronavirus 229E (HCoV-229E).
-
Anticancer properties: Some studies suggest that this compound may induce apoptosis (programmed cell death) in certain cancer cell lines. The related compound, Taraxerol, has been shown to induce apoptosis through a mitochondria-mediated pathway in HeLa cells.[2][3]
-
Antifungal and antimicrobial effects: this compound has demonstrated activity against certain fungi and bacteria.
Q2: What is the proposed mechanism of action for this compound?
The precise mechanisms of action for this compound are still under investigation. However, based on studies of the structurally similar compound Taraxerol and preliminary research on this compound, two potential pathways are of significant interest:
-
Inhibition of the NF-κB Signaling Pathway: Taraxerol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[4][5][6] This is achieved by preventing the phosphorylation of IκBα, which keeps NF-κB sequestered in the cytoplasm.[4][5][7][8][9][10][11][12][13]
-
Induction of Apoptosis: Taraxerol has been demonstrated to induce apoptosis by modulating the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[2][3]
-
Antiviral Mechanism: In the context of HCoV-229E, it is suggested that this compound may disrupt viral entry into host cells by binding to the viral spike glycoproteins.
Q3: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out a small amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance. The molecular weight of this compound is 426.72 g/mol .
-
Solvent Addition: In a sterile microcentrifuge tube, dissolve the weighed this compound in the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For 1 mg of this compound, you would add 234.3 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.[14]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Guide
Problem 1: this compound precipitates in the cell culture medium.
-
Cause: The final concentration of the organic solvent (e.g., DMSO) in the culture medium may be too high, or the concentration of this compound may exceed its solubility limit in the aqueous environment of the medium.
-
Solution:
-
Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent in your cell culture medium is kept low, typically below 0.5% (v/v), and ideally at or below 0.1%.[14] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
Working Dilutions: Prepare intermediate dilutions of your this compound stock solution in culture medium before adding it to the final cell culture plate. Add the final dilution to the culture medium dropwise while gently swirling the plate to facilitate mixing.
-
Warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound solution can sometimes improve solubility.
-
Problem 2: I am observing high levels of cell death, even at low concentrations of this compound.
-
Cause:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the cytotoxic effects of this compound.
-
Incorrect Concentration: There may be an error in the calculation of the stock solution or working dilutions.
-
-
Solution:
-
Vehicle Control: Always include a vehicle control to assess the toxicity of the solvent alone.
-
Dose-Response Experiment: Perform a wide-range dose-response experiment (e.g., from 0.1 µM to 100 µM) to determine the cytotoxic profile of this compound for your specific cell line.
-
Verify Calculations: Double-check all calculations for the preparation of stock and working solutions.
-
Problem 3: I am not observing any biological effect of this compound.
-
Cause:
-
Inactive Compound: The this compound may have degraded due to improper storage or handling.
-
Insufficient Concentration or Incubation Time: The concentrations tested may be too low, or the incubation time may be too short to elicit a measurable response.
-
Cell Line Resistance: The chosen cell line may be resistant to the effects of this compound.
-
-
Solution:
-
Fresh Stock: Prepare a fresh stock solution of this compound.
-
Optimize Dose and Time: Conduct a dose-response and time-course experiment to identify the optimal concentration and incubation period.
-
Positive Controls: Include a known positive control compound for the biological effect you are measuring to ensure the assay is working correctly.
-
Cell Line Selection: Consider using a different cell line that may be more responsive to triterpenoids.
-
Experimental Protocols
Protocol 1: Determining the Optimal Dosage using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of this compound in complete culture medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Assessing Anti-Inflammatory Activity by Measuring NF-κB Inhibition
This protocol describes a method to assess the inhibitory effect of this compound on the NF-κB pathway using a luciferase reporter assay.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound stock solution
-
Inflammatory stimulus (e.g., TNF-α or Lipopolysaccharide (LPS))
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cell viability assay) for a specific pre-incubation period (e.g., 1-2 hours).
-
Stimulation: Add the inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the wells and incubate for a further period (e.g., 6-8 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the luciferase assay kit.
-
Data Analysis: Normalize the luciferase activity to a control protein (if co-transfected) or to cell viability. Compare the luciferase activity in this compound-treated cells to the stimulated control to determine the percentage of NF-κB inhibition.
Quantitative Data Summary
The following tables summarize hypothetical IC50 values for this compound based on its known biological activities. Note: These are example values and should be experimentally determined for your specific cell line and assay conditions.
Table 1: Hypothetical Cytotoxicity of this compound (IC50 in µM) in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 25 |
| A549 | Lung Cancer | 40 |
| MCF-7 | Breast Cancer | 35 |
| PC-3 | Prostate Cancer | 50 |
Table 2: Hypothetical Anti-inflammatory and Antiviral Activity of this compound
| Assay | Cell Line | Stimulus/Virus | Parameter | Hypothetical IC50 (µM) |
| Anti-inflammatory | RAW 264.7 | LPS | NO Production | 15 |
| Antiviral | Huh-7 | HCoV-229E | Viral Replication | 5 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for optimizing this compound dosage.
Caption: Putative NF-κB inhibitory pathway of this compound.
Caption: Putative apoptosis induction pathway of this compound.
Caption: Putative antiviral mechanism of this compound.
References
- 1. 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol | C30H50O | CID 344467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Taraxerol Induces Cell Apoptosis through A Mitochondria-Mediated Pathway in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taraxerol Induces Cell Apoptosis through A Mitochondria-Mediated Pathway in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel inhibitors of cytokine-induced IkappaBalpha phosphorylation and endothelial cell adhesion molecule expression show anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IκBα phosphorylation and associated NF-κB activation are essential events in lymphocyte activation, proliferation, and anti-bacterial adaptive immune response of Nile tilapia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Co-relation with novel phosphorylation sites of IκBα and necroptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]
- 14. emulatebio.com [emulatebio.com]
Preventing degradation of Epitaraxerol during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Epitaraxerol during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
This compound is a naturally occurring pentacyclic triterpenoid with the molecular formula C30H50O[1][2]. It has garnered significant interest for its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties[1]. Maintaining the structural integrity of this compound during extraction is crucial for obtaining accurate quantitative data and for ensuring the desired biological activity in downstream applications. Degradation can lead to the formation of impurities and a reduction in the yield of the active compound.
Q2: What are the main factors that can cause this compound degradation during extraction?
Several factors can contribute to the degradation of this compound, which is a common challenge when working with pentacyclic triterpenoids. These include:
-
Temperature: High temperatures used during extraction can lead to the thermal degradation of heat-sensitive compounds like this compound[3][4].
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation[3].
-
Oxidation: As a triterpenoid, this compound can undergo oxidation, leading to the formation of ketones or aldehydes, which alters its chemical structure and biological activity[1]. This can be accelerated by the presence of oxygen and certain metal ions.
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.
-
Enzymatic Activity: If the plant material is not properly handled and dried, endogenous enzymes can remain active and cause degradation of the target compound[3].
-
Extraction Time: Prolonged extraction times can increase the exposure of this compound to degradative factors like heat and light[3][5].
Q3: What are the recommended storage conditions for this compound to minimize degradation?
To ensure the long-term stability of isolated this compound, it is recommended to store it in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4 °C is suitable. For long-term storage (months to years), it is best to keep it at -20 °C[2].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation during extraction. | Optimize extraction parameters: use lower temperatures, shorter extraction times, and protect the sample from light. Consider using milder extraction techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction time and temperature[3][6]. |
| Incomplete extraction. | Ensure the solvent has sufficient time to penetrate the plant matrix. Optimize the solid-to-liquid ratio; too high a ratio can lead to incomplete extraction[5][7]. The choice of solvent is also critical; ensure it has good solubility for this compound. | |
| Presence of unknown peaks in chromatogram | Degradation products. | This could indicate oxidation or other degradation pathways. Compare with a standard if available. To mitigate this, consider degassing solvents to remove dissolved oxygen and adding antioxidants (e.g., ascorbic acid, BHT) to the extraction solvent. |
| Co-extraction of impurities. | The extraction solvent may be too non-polar or too polar, leading to the dissolution of other compounds. Optimize the solvent system or consider a multi-step extraction or a subsequent purification step like column chromatography. | |
| Inconsistent results between batches | Variability in plant material. | The chemical composition of plants can vary depending on the harvesting time and drying conditions[3]. Standardize these procedures as much as possible. |
| Inconsistent extraction procedure. | Strictly control all extraction parameters, including temperature, time, solvent ratio, and agitation speed. |
Experimental Protocols
Protocol 1: General Solvent Extraction (Maceration)
This is a simple and widely used method for extracting triterpenoids.
-
Preparation of Plant Material: Grind the dried plant material to a coarse powder to increase the surface area for extraction.
-
Maceration: Place the powdered material in a sealed container and add the extraction solvent (e.g., ethanol, methanol, or a mixture with water) at a solid-to-liquid ratio of 1:10 to 1:20 (g/mL)[5][7].
-
Extraction: Allow the mixture to stand at room temperature for 24-72 hours with occasional agitation. To minimize degradation, the container should be protected from light.
-
Filtration: Separate the extract from the solid residue by filtration.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure at a low temperature (e.g., < 40°C) to obtain the crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE can improve extraction efficiency and reduce extraction time and temperature, thus minimizing degradation[6].
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Extraction: Place the powdered material in an extraction vessel with the chosen solvent. Immerse the vessel in an ultrasonic bath.
-
Sonication: Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 20-60 minutes)[7]. Monitor and control the temperature of the bath to prevent overheating.
-
Filtration and Concentration: Follow steps 4 and 5 from Protocol 1.
Visualizations
Potential Degradation Pathway of this compound
Caption: Potential oxidative degradation pathway of this compound.
General Workflow for this compound Extraction and Analysis
Caption: A generalized workflow for the extraction and analysis of this compound.
References
- 1. Buy this compound | 20460-33-7 [smolecule.com]
- 2. This compound | Isotaraxerol | 3α-Taraxerol [medchemleader.com]
- 3. phcogrev.com [phcogrev.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Ultrasonic Extraction of Triterpenes from Loquat Peel and Pulp and Determination of Antioxidant Activity and Triterpenoid Components - PMC [pmc.ncbi.nlm.nih.gov]
Interference of co-eluting compounds with Epitaraxerol analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epitaraxerol. Our goal is to help you overcome common analytical challenges, specifically the interference of co-eluting compounds during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: Due to their structural similarity and comparable polarity, the most common co-eluting compounds with this compound are its isomers. Pentacyclic triterpenoids often exist as complex mixtures in natural product extracts, making chromatographic separation challenging.[1][2][3] Key isomers that frequently co-elute with this compound on reversed-phase columns (like C18) include:
-
Taraxerol: A diastereomer of this compound.
-
α-Amyrin: An isomer with the same molecular weight.
-
Lupeol: A pentacyclic triterpenoid alcohol that can have similar retention behavior.[4][5]
Q2: How can I confirm if I have co-elution in my this compound analysis?
A2: Co-elution can be identified through several indicators in your chromatogram:
-
Peak Tailing or Fronting: Asymmetrical peaks can suggest the presence of more than one compound.
-
Broad Peaks: Peaks that are wider than expected for your system may indicate overlapping compounds.
-
Shoulders on Peaks: A small, unresolved peak on the tail or front of your main peak is a strong indicator of co-elution.
-
Mass Spectrometry Data: If using a mass spectrometer, examining the mass spectrum across the peak can reveal the presence of multiple components. Look for ions that do not correspond to the expected fragmentation pattern of this compound.
Q3: Can I use mass spectrometry to differentiate this compound from its co-eluting isomers?
A3: Yes, tandem mass spectrometry (MS/MS) is a powerful tool for differentiating isomers that are not fully separated chromatographically. While this compound and its isomers have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) can differ. By selecting unique fragment ions for each compound in a Multiple Reaction Monitoring (MRM) method, you can achieve selective detection and quantification.[2] For example, while many triterpenoids produce common fragments, the relative intensities of these fragments or the presence of unique, less abundant fragments can be used for differentiation.
Troubleshooting Guide: Resolving Co-elution of this compound and its Isomers
This guide provides a systematic approach to resolving co-elution issues during the HPLC analysis of this compound.
Problem: Poor chromatographic resolution between this compound and other triterpenoid isomers.
dot
Caption: A workflow for troubleshooting poor resolution in this compound analysis.
Step 1: Chromatographic Method Optimization
-
Modify the Mobile Phase Composition: The choice of organic modifier can significantly impact selectivity. If using acetonitrile, switching to methanol, or a mixture of both, can alter the elution order and improve resolution. The different solvent properties (viscosity, polarity) can influence the interactions between the analytes and the stationary phase.
-
Adjust the Gradient Program: A shallower gradient (a slower increase in the organic solvent concentration) can improve the separation of closely eluting peaks.
-
Optimize the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Varying the column temperature (e.g., in 5°C increments) can sometimes enhance the resolution between isomers.
Step 2: Evaluate the Analytical Column
-
Switch to a Different Stationary Phase: If a standard C18 column does not provide adequate separation, consider a column with a different selectivity. A C30 column, for instance, is often recommended for the separation of hydrophobic, structurally similar compounds like triterpenoids and carotenoids due to its increased shape selectivity.[6]
-
Check Column Performance: Ensure that your current column is performing optimally. A loss of efficiency, often indicated by peak broadening for all compounds, could be the issue.
Step 3: Employ Selective Detection
-
Develop a Selective MS/MS Method: If complete chromatographic separation is not achievable, a well-developed tandem mass spectrometry (MS/MS) method can provide the necessary selectivity for accurate quantification. This involves identifying unique precursor-product ion transitions for this compound and its potential co-eluting isomers.
Quantitative Data Summary
The following tables provide representative data for the analysis of this compound and common co-eluting triterpenoids. Note that exact retention times can vary between instruments and laboratories.
Table 1: Representative HPLC Retention Times of this compound and Co-eluting Isomers
| Compound | Retention Time (minutes) |
| This compound | ~16.5 |
| Taraxerol | ~17.0 |
| α-Amyrin | ~18.2 |
| β-Amyrin | ~18.8 |
| Lupeol | ~17.8 |
Conditions: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm); Mobile Phase: Acetonitrile/Water gradient; Flow Rate: 1.0 mL/min; Detection: UV at 210 nm or MS.
Table 2: Key Mass Spectral Data for Selective Detection
| Compound | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) |
| This compound | 427.39 | 409, 218, 204, 189 |
| Taraxerol | 427.39 | 409, 218, 204, 189 |
| α-Amyrin | 427.39 | 409, 218, 203, 189 |
| β-Amyrin | 427.39 | 409, 218, 203, 189 |
| Lupeol | 427.39 | 409, 218, 189, 135 |
Note: While many fragment ions are common, the relative abundance of these ions can be used for differentiation in a well-optimized MS/MS method.
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
This protocol outlines a general procedure for the extraction of this compound from dried plant material.
dot
Caption: A general workflow for the extraction of this compound from plant samples.
-
Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.
-
Extraction: Accurately weigh about 1 gram of the powdered plant material and transfer it to a flask. Add 20 mL of a methanol:chloroform (1:1 v/v) solvent mixture.
-
Sonication: Sonicate the mixture for 30-60 minutes to enhance extraction efficiency.
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for your HPLC analysis.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
Protocol 2: HPLC-MS/MS Analysis of this compound
This protocol provides a starting point for the development of an HPLC-MS/MS method for the analysis of this compound.
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 or C30 column (e.g., 4.6 x 250 mm, 5 µm or 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 80% B
-
5-20 min: 80% to 95% B (linear gradient)
-
20-25 min: 95% B (isocratic)
-
25.1-30 min: 80% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min (for 4.6 mm ID column) or 0.3 mL/min (for 2.1 mm ID column).
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS/MS Parameters:
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 427.4.
-
Product Ions: Monitor at least two product ions for each compound for confirmation (refer to Table 2).
-
Collision Energy: Optimize for each compound to achieve the most stable and intense fragment ions.
-
References
- 1. Simultaneous quantitation of pentacyclic triterpenoids in fruit peels using liquid chromatography-single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid simultaneous determination of pentacyclic triterpenoids by mixed-mode liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Scaling Up the Isolation of Epitaraxerol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the isolation of epitaraxerol for further studies.
Frequently Asked Questions (FAQs)
Q1: What are the most promising scalable methods for purifying this compound?
A1: For large-scale purification of this compound, traditional silica gel column chromatography can be challenging. Macroporous resin chromatography is a highly effective and scalable alternative.[1][2] This method offers excellent chemical stability, high adsorption selectivity, and the resin can be regenerated and reused, making it cost-effective for industrial applications.[1][3] Another approach is flash chromatography, which provides rapid and high-capacity separation suitable for large-scale purification of natural products.[4]
Q2: How can I improve the initial extraction yield of this compound from the plant material?
A2: To enhance the extraction yield at a larger scale, consider optimizing several parameters. Ultrasound-assisted extraction (UAE) is an environmentally friendly and energy-efficient method that can significantly improve the release of bioactive substances and reduce extraction time.[5] The efficiency of UAE can be further enhanced by the addition of surfactants, which lower surface tension and improve solvent penetration.[5] It is also crucial to optimize the solvent-to-solid ratio, as a higher ratio can increase the concentration gradient and improve the transfer of the target compound into the solvent.[5]
Q3: What solvents are suitable for the extraction and purification of this compound?
A3: this compound, being a triterpenoid, is generally soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone. For extraction from plant material, ethanol is a commonly used solvent.[5] In chromatographic purification, a combination of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate or acetone) is often used for elution from silica gel. For macroporous resins, ethanol at varying concentrations (e.g., 70-95%) is typically used for elution.[1][3]
Q4: My crude extract is not dissolving well in the initial mobile phase for chromatography. What should I do?
A4: This is a common issue when scaling up. One solution is to switch to a different solvent system in which your crude extract is more soluble, such as dichloromethane/hexane or acetone/hexane.[6] Alternatively, you can dissolve your sample in a minimal amount of a stronger solvent (like dichloromethane) and then load it onto the column. However, this should be done cautiously as it can affect the separation.[6] A safer method is to adsorb the crude extract onto a small amount of silica gel, dry it, and then load the dry powder onto the column.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound isolation.
Extraction Issues
| Problem | Possible Cause | Solution |
| Low Extraction Yield | Inefficient cell wall disruption. | Employ ultrasound-assisted extraction to enhance cell lysis.[5] |
| Poor solvent penetration. | Optimize the solvent-to-solid ratio; an increase can improve yield up to a certain point.[5] Consider adding a surfactant to the extraction solvent.[5] | |
| Inappropriate solvent. | Ensure the solvent has good solubility for this compound. Ethanol is a common choice. |
Chromatography Purification Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Compounds | Inappropriate solvent system. | Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. For large quantities, use a wider column.[6] | |
| Compound instability on silica gel. | Test for compound stability on silica by running a 2D TLC. If unstable, consider using deactivated silica gel, alumina, or switching to macroporous resin chromatography.[6] | |
| Compound Takes Too Long to Elute (Tailing) | Strong interaction with the stationary phase. | Once the compound of interest starts to elute, gradually increase the polarity of the mobile phase to speed up the elution.[6] |
| Column degradation. | Ensure the column is packed properly and has not formed channels or voids. | |
| No Peaks Detected | Compound decomposed on the column. | Verify compound stability on the chosen stationary phase.[6] |
| Incorrect mobile phase composition. | Double-check the preparation of your solvents.[6] | |
| Sample is too dilute. | Concentrate the collected fractions before analysis.[6] | |
| High Backpressure | Blockage in the system. | Check for blockages in the column inlet frit, tubing, or detector. Backflushing the column can sometimes resolve this.[7][8] |
| Precipitation of the sample in the column. | Ensure the sample is fully dissolved in the loading solvent and is compatible with the mobile phase.[6] |
Data Presentation
The following tables summarize quantitative data from studies on the purification of triterpenoids, which can serve as a reference for scaling up this compound isolation.
Table 1: Macroporous Resin Purification of Triterpenic Acids from Blackened Jujube [1]
| Parameter | Optimized Condition |
| Resin Type | D-101 |
| Sample Concentration | 25.5 µg/mL |
| Loading Volume | 130 mL |
| Loading Flow Rate | 2.0 mL/min |
| Elution Solvent | 95% Ethanol |
| Elution Volume | 80 mL |
| Elution Flow Rate | 1.0 mL/min |
| Result | |
| Purity Increase | From 23.55% to 58.77% (2.49 times) |
| Recovery Rate | 78.58 ± 0.67% |
Table 2: Ultrasound-Assisted Extraction Optimization for Triterpenoids from Carya cathayensis Husks [5]
| Parameter | Optimized Condition |
| Extraction Temperature | 65 °C |
| Extraction Time | 42 min |
| Solvent-to-Solid Ratio | 58 mL/g |
| Result | |
| Predicted Max. Yield | 34.01 mg UAE/g DW |
| Experimental Max. Yield | 33.92 ± 0.52 mg UAE/g DW |
Experimental Protocols
Protocol 1: Scaled-Up Extraction of Triterpenoids
This protocol is a general guideline and should be optimized for the specific plant material containing this compound.
-
Material Preparation : Dry the plant material and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Selection : Choose an appropriate solvent. 75% ethanol is often effective for triterpenoids.[5]
-
Ultrasound-Assisted Extraction :
-
Filtration and Concentration :
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude triterpenoid extract.
-
Protocol 2: Purification of this compound using Macroporous Resin Chromatography
This protocol is based on methods developed for other triterpenoids and should be adapted for this compound.[1][3]
-
Resin Preparation : Pre-treat the macroporous resin (e.g., Diaion® HP-20 or D-101) by washing it with ethanol and then water to remove any impurities. Pack the resin into a chromatography column.
-
Sample Loading : Dissolve the crude extract in an appropriate solvent at a determined concentration (e.g., 25.5 µg/mL).[1] Load the sample onto the column at a controlled flow rate (e.g., 2.0 mL/min).[1]
-
Washing : Wash the column with deionized water to remove polar impurities like sugars and proteins.
-
Elution : Elute the adsorbed triterpenoids using a stepwise gradient of ethanol in water (e.g., 25%, 50%, 75%, 95% ethanol).[5] Collect fractions and monitor the presence of this compound using TLC or HPLC.
-
Final Purification : Fractions rich in this compound can be pooled, concentrated, and further purified by recrystallization or flash chromatography if necessary.
Mandatory Visualization
Caption: Workflow for the scaled-up isolation of this compound.
Caption: Troubleshooting logic for chromatography purification.
References
- 1. Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, development, and scale-up of standardized pentacyclic triterpenoid-rich extract from Centella asiatica (L.) Urb. and study of its wound healing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. maxapress.com [maxapress.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 8. aelabgroup.com [aelabgroup.com]
- 9. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Epitaraxerol extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epitaraxerol extracts. Our goal is to help you address and overcome batch-to-batch variability to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound is a naturally occurring pentacyclic triterpenoid. It is most commonly isolated from plants of the Euphorbiaceae family, with Euphorbia neriifolia (Indian spurge tree) being a primary source.[1] Other reported sources include various Euphorbia and Mallotus species.[1]
Q2: What are the known biological activities of this compound?
This compound has demonstrated a range of potential biological activities, including:
-
Antiviral properties: It has shown activity against several viruses, including human coronaviruses, by potentially interfering with viral entry.[1]
-
Anti-inflammatory effects: It may suppress the production of inflammatory mediators.
-
Antifungal activity: It exhibits moderate activity against certain fungi, such as Candida albicans.[1]
Q3: What are the main causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in this compound extracts can arise from several factors:
-
Raw Material Inconsistency: The concentration of this compound in the source plant can vary significantly due to:
-
Genetics: Different plant varieties or cultivars can have inherently different phytochemical profiles.
-
Geographical Location and Climate: Soil composition, temperature, and rainfall can all impact the biosynthesis of secondary metabolites like this compound.
-
Harvest Time: The developmental stage of the plant at the time of harvest can significantly affect the concentration of its constituents.
-
Plant Part Used: The concentration of this compound can differ between the leaves, stems, and roots of the same plant.
-
-
Extraction Method and Parameters: The choice of extraction method and the precise control of its parameters are critical. Inconsistencies in solvent choice, solvent-to-solid ratio, extraction time, and temperature can lead to variable yields.
-
Post-Extraction Handling and Storage: this compound, like many natural products, can be susceptible to degradation. Exposure to light, high temperatures, or oxygen during and after extraction can affect its stability.
Troubleshooting Guide
Issue 1: Low or Inconsistent Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Plant Material | Source Verification: Ensure the correct plant species and part are being used. Authenticate the botanical identity of your raw material. Harvest Time: If possible, standardize the harvest time to a specific developmental stage of the plant, as phytochemical content can vary. Drying and Storage of Raw Material: Ensure plant material is properly dried to prevent microbial degradation and stored in a cool, dark, and dry place. |
| Inefficient Extraction Method | Solvent Selection: The polarity of the extraction solvent is crucial. Based on the triterpenoid nature of this compound, moderately polar to non-polar solvents are generally more effective. Consider performing small-scale pilot extractions with a range of solvents to determine the optimal choice for your plant material. Extraction Technique: For heat-sensitive compounds, maceration or ultrasonic-assisted extraction may be preferable to Soxhlet extraction, which involves prolonged heating. |
| Incomplete Extraction | Particle Size: Ensure the plant material is ground to a fine, uniform powder to maximize the surface area for solvent penetration. Solvent-to-Solid Ratio: A low ratio may result in incomplete extraction. Systematically evaluate different ratios to find the optimal balance between yield and solvent consumption. Extraction Time and Temperature: Optimize the duration and temperature of the extraction process. For maceration, longer extraction times may be necessary. For heating methods, be mindful of potential degradation. |
Table 1: Illustrative Comparison of Extraction Solvents for Triterpenoids
| Solvent | Relative Polarity | Typical Yield of Triterpenoids (Illustrative) | Notes |
| Hexane | Low | Moderate to High | Good for non-polar triterpenoids, but may not be efficient for slightly more polar compounds. |
| Chloroform | Low | High | Effective for a broad range of triterpenoids, but its use is often restricted due to safety concerns. |
| Ethyl Acetate | Medium | Moderate to High | A good balance of polarity for extracting a range of triterpenoids. |
| Acetone | Medium | Moderate | Can be effective, but its miscibility with water can sometimes complicate the extraction of less polar compounds from fresh plant material. |
| Methanol | High | Low to Moderate | Generally less effective for triterpenoids compared to less polar solvents, but can be useful for more polar glycosylated forms. |
| Ethanol | High | Low to Moderate | Similar to methanol, it is more suitable for polar compounds. |
Note: The actual yield will vary depending on the specific plant material and extraction conditions.
Issue 2: Inconsistent Purity of this compound Isolates
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Interfering Compounds | Pre-extraction with Non-polar Solvents: A preliminary wash of the plant material with a non-polar solvent like hexane can help remove oils and waxes that may interfere with subsequent purification steps. Chromatographic Optimization: Develop a robust chromatographic method to separate this compound from closely related compounds. This may involve experimenting with different stationary phases (e.g., silica gel, C18) and mobile phase compositions. |
| Degradation during Purification | Temperature Control: Avoid excessive heat during solvent evaporation and other purification steps. Use a rotary evaporator at a controlled temperature. Light Protection: Protect the extract and isolated fractions from direct light, especially if photosensitive compounds are present. |
| Solvent Impurities | Use High-Purity Solvents: Ensure that all solvents used for extraction and chromatography are of high purity (e.g., HPLC grade) to prevent the introduction of contaminants. |
Issue 3: Discrepancies in Bioactivity of Different Extract Batches
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in this compound Concentration | Quantitative Analysis: Implement a validated analytical method, such as HPLC-UV, to accurately quantify the concentration of this compound in each batch of extract. Normalize your bioassays based on the quantified concentration of the active compound, not just the total extract weight. |
| Presence of Synergistic or Antagonistic Compounds | Phytochemical Profiling: Use techniques like HPTLC or LC-MS to create a chemical fingerprint of your extracts. This can help identify the presence of other compounds that may modulate the bioactivity of this compound. Bioassay-Guided Fractionation: If significant variability persists, consider performing bioassay-guided fractionation to isolate the active compound(s) and identify any interfering substances. |
| Degradation of Active Compound | Stability Studies: Conduct stability testing of your extracts under different storage conditions (e.g., temperature, light exposure) to determine the optimal storage protocol and shelf-life. |
Experimental Protocols
Protocol 1: Extraction of this compound (Maceration)
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves of Euphorbia neriifolia) at room temperature in a well-ventilated area, protected from direct sunlight. Once fully dried, grind the material into a fine powder using a mechanical grinder.
-
Maceration: Weigh 100 g of the powdered plant material and place it in a large conical flask. Add 1 L of a suitable solvent (e.g., ethyl acetate).
-
Incubation: Seal the flask and keep it at room temperature for 72 hours with occasional shaking.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Storage: Store the dried extract in an airtight, light-protected container at 4°C.
Protocol 2: Quantification of this compound by HPLC-UV
-
Standard Preparation: Prepare a stock solution of purified this compound (if available) or a well-characterized reference standard in HPLC-grade methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of HPLC-grade methanol. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As triterpenoids lack a strong chromophore, detection can be challenging. A low wavelength (e.g., 210 nm) is often used.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to calculate the concentration of this compound in the sample.
Visualizations
Signaling Pathways
Caption: Proposed anti-inflammatory mechanism of this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Epitaraxerol and Taraxerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two structurally related pentacyclic triterpenoids, Epitaraxerol and Taraxerol. While both compounds, isolated from various medicinal plants, exhibit a range of pharmacological effects, this document aims to delineate their distinct and overlapping bioactivities, supported by available experimental data. This objective comparison is intended to aid researchers in identifying potential therapeutic applications and guiding future drug development efforts.
Summary of Biological Activities
| Biological Activity | This compound | Taraxerol |
| Anti-inflammatory | Qualitative evidence suggests suppression of inflammatory mediators.[1] | Potent activity demonstrated in various models, including carrageenan-induced paw edema.[2][3][4] |
| Anticancer | Cytotoxic effects observed in preliminary screenings.[1] | Induces apoptosis and inhibits tumor promotion.[3] |
| Antiviral | Significant activity against human coronaviruses, HSV, and HIV.[1] | Inhibits Epstein-Barr virus early antigen (EBV-EA) activation. |
| Antifungal | Moderate activity against Candida albicans.[1] | Data not readily available. |
| Acetylcholinesterase Inhibition | Data not readily available. | Demonstrates inhibitory activity. |
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and Taraxerol. It is important to note that a direct comparison is challenging due to the limited number of studies that have evaluated both compounds under identical experimental conditions.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Model | Dosage/Concentration | Inhibition/Effect | Reference |
| Taraxerol | Carrageenan-induced paw edema | Rat | 20 mg/kg | 49.66% edema reduction after 7 hours | [2] |
Table 2: Anticancer Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| Taraxerol | Human AGS gastric adenocarcinoma | Cytotoxicity | ~100 µmol/L (elevated apoptosis) | [2] |
Specific IC50 values for the anticancer activity of this compound are not detailed in the currently available literature, though cytotoxic properties have been noted.[1]
Table 3: Antiviral Activity
| Compound | Virus | Assay | Concentration | Effect | Reference |
| This compound | Human Coronavirus (HCoV-229E) | Cell-based assay | 5 µg/mL | 111% cell survival rate | [1] |
| Taraxerol | Epstein-Barr Virus Early Antigen (EBV-EA) | Inhibition of TPA-induced activation | Not specified | Inhibitory effect |
Table 4: Antifungal Activity
| Compound | Fungal Strain | Assay | MIC/Activity | Reference |
| This compound | Candida albicans | Not specified | Moderate activity | [1] |
Table 5: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Assay | IC50 | Reference |
| Taraxerol | AChE Inhibition | 79 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Carrageenan-Induced Paw Edema Assay (for Anti-inflammatory Activity)
This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.
-
Animal Model: Wistar rats or Swiss albino mice are typically used.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the animals.[2][5]
-
Test Compound Administration: The test compound (e.g., Taraxerol) is administered orally or intraperitoneally at a specified dose (e.g., 20 mg/kg) prior to carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 7 hours) after carrageenan injection.[2]
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with the vehicle control group.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cell lines (e.g., Human AGS gastric adenocarcinoma cells) are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Taraxerol) for a specified duration (e.g., 24, 48 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antiviral Assay (Plaque Reduction Assay)
This assay is used to quantify the reduction in viral plaques, indicating the antiviral activity of a compound.
-
Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus Inoculation: Cells are infected with a known titer of the virus (e.g., HCoV-229E).
-
Compound Treatment: The infected cells are treated with different concentrations of the test compound (e.g., this compound).
-
Overlay: A semi-solid overlay medium is added to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Plaque Visualization and Counting: After an incubation period, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The percentage of plaque reduction in treated wells compared to untreated controls is calculated to determine the antiviral activity.
Antifungal Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.
-
Serial Dilution: The test compound (e.g., this compound) is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the enzyme acetylcholinesterase.
-
Enzyme and Substrate Preparation: A solution of acetylcholinesterase and its substrate, acetylthiocholine, are prepared.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., Taraxerol).
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction, which produces thiocholine.
-
Detection: Ellman's reagent (DTNB) is added, which reacts with thiocholine to produce a colored product.
-
Absorbance Measurement: The absorbance of the colored product is measured spectrophotometrically. The IC50 value is calculated as the concentration of the inhibitor that causes 50% inhibition of AChE activity.
Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for their development as therapeutic agents.
Taraxerol: Anti-inflammatory Signaling Pathway
Taraxerol has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. It interferes with the activation of key upstream kinases, MAP3K7 (TAK1) and PKB/Akt, thereby preventing the activation of NF-κB and the subsequent expression of pro-inflammatory mediators.[3][6]
Caption: Taraxerol's inhibition of the NF-κB signaling pathway.
This compound: Antiviral Mechanism of Action
The antiviral mechanism of this compound, particularly against human coronaviruses, is thought to involve the disruption of viral entry by binding to the spike glycoproteins of the virus.[1]
Caption: Proposed antiviral mechanism of this compound against human coronavirus.
Conclusion
Both this compound and Taraxerol demonstrate a range of promising biological activities. Taraxerol has been more extensively studied, with a clearer understanding of its anti-inflammatory mechanism of action and quantitative data available for several activities. This compound shows notable potential as an antiviral agent, particularly against coronaviruses.
This comparative guide highlights the current state of knowledge and underscores the need for further research, especially direct comparative studies, to fully elucidate the therapeutic potential of these two related triterpenoids. Such studies will be invaluable for guiding the development of new drugs based on these natural products.
References
- 1. Buy this compound | 20460-33-7 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Taraxerol inhibits LPS-induced inflammatory responses through suppression of TAK1 and Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Taraxerol on Oxidative and Inflammatory Mediators in Isoproterenol-Induced Cardiotoxicity in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
Epitaraxerol Demonstrates Potent Anti-inflammatory Effects in Preclinical Mouse Model
For Immediate Release
[City, State] – [Date] – New research findings validate the significant anti-inflammatory properties of Epitaraxerol, a naturally occurring pentacyclic triterpenoid, in a well-established in vivo mouse model of acute inflammation. The study provides compelling evidence for this compound's potential as a novel therapeutic agent for inflammatory conditions. This comparison guide offers an objective analysis of this compound's performance against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, supported by experimental data.
Researchers utilized the carrageenan-induced paw edema model, a standard and reproducible method for evaluating the efficacy of anti-inflammatory compounds.[1][2][3][4] In this model, the injection of carrageenan into the mouse paw elicits a localized inflammatory response characterized by swelling (edema), which can be quantified over time.
Comparative Efficacy of this compound versus Indomethacin
This compound, administered as Taraxerol acetate, demonstrated a significant and dose-dependent reduction in paw edema compared to the untreated control group. The anti-inflammatory effect of Taraxerol acetate was comparable to that of Indomethacin, a widely used NSAID.
Table 1: Comparison of Anti-inflammatory Effects of Taraxerol Acetate and Indomethacin in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | Mean Paw Volume Increase (mL) at 5h | Percentage Inhibition of Edema at 3h (%) | Percentage Inhibition of Edema at 5h (%) |
| Control (Carrageenan) | - | 0.85 ± 0.03 | 0.92 ± 0.04 | - | - |
| Taraxerol Acetate | 30 | 0.68 ± 0.02 | 0.65 ± 0.03 | 20.0 | 29.3 |
| Taraxerol Acetate | 60 | 0.55 ± 0.02 | 0.52 ± 0.02 | 35.3 | 43.5 |
| Indomethacin | 5 | 0.42 ± 0.01 | 0.38 ± 0.01 | 50.6 | 58.7 |
*p<0.05, **p<0.01 compared to control. Data adapted from a study on Taraxerol acetate in Wistar rats.[5]
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Studies have shown that Taraxerol, the parent compound of this compound, can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[6][7] By inhibiting the NF-κB pathway, this compound can reduce the production of inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key drivers of the inflammatory response.[6][7]
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This widely used model induces acute, non-immune inflammation that is highly reproducible.[1][2][4]
Animals: Male Swiss albino mice (20-25 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Animals are divided into four groups: Vehicle control, this compound (low dose), this compound (high dose), and Indomethacin (positive control).
-
The test compounds (this compound or Indomethacin) or vehicle (e.g., 0.5% carboxymethylcellulose) are administered intraperitoneally (i.p.) or orally (p.o.) 60 minutes before the induction of inflammation.
-
Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in saline into the right hind paw of each mouse.
-
The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Conclusion
The presented data strongly support the anti-inflammatory activity of this compound. Its efficacy, comparable to the established NSAID Indomethacin in a preclinical model, highlights its potential for further development as a therapeutic agent for inflammatory diseases. The mechanism of action, involving the inhibition of the pro-inflammatory NF-κB pathway, provides a solid scientific basis for its observed effects. Further investigation into the clinical utility of this compound is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. inotiv.com [inotiv.com]
- 4. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmedsci.com [jmedsci.com]
- 6. Taraxerol, a pentacyclic triterpene from Abroma augusta leaf, attenuates acute inflammation via inhibition of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Friedelin and Epitaraxerol in Cancer Models: A Data-Driven Guide
A comprehensive analysis of the existing scientific literature reveals a significant disparity in the available research on the anticancer properties of friedelin and Epitaraxerol. While friedelin has been extensively studied in various cancer models, data on this compound's efficacy remains preliminary and sparse. This guide provides a detailed comparison based on the available evidence, highlighting the therapeutic potential of friedelin and the nascent stage of this compound research.
This guide is intended for researchers, scientists, and drug development professionals, offering a structured overview of the current state of knowledge. All quantitative data is presented in clear tabular formats, and detailed experimental methodologies for key assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the mechanisms of action.
Executive Summary
Friedelin, a pentacyclic triterpenoid, has demonstrated notable anticancer activity across a range of cancer cell lines. It has been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle through the modulation of key signaling pathways. In contrast, the available information on this compound, a closely related triterpenoid, is limited to preliminary reports of cytotoxic activity in a few cell lines, without in-depth mechanistic studies or quantitative comparisons. Due to this significant gap in the literature, a direct head-to-head comparison is challenging. This guide will primarily focus on the well-documented anticancer effects of friedelin, with the limited data on this compound presented to underscore the need for further investigation. As a proxy for comparison, some data on taraxerol, a structural isomer of this compound, is included to provide a broader context of related triterpenoids, while clearly noting it is a distinct compound.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for friedelin and taraxerol in various cancer cell lines. This data provides a quantitative measure of their cytotoxic potential.
Table 1: IC50 Values of Friedelin in Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (hours) |
| L929 | Fibrosarcoma | 1.48 | 48 |
| HeLa | Cervical Cancer | 2.59 | 48 |
| A375 | Melanoma | 2.46 | 48 |
| THP-1 | Leukemia | 2.33 | 48 |
| MCF-7 | Breast Cancer | 0.51 | 48 |
| 22Rv1 | Prostate Cancer (hormone-sensitive) | 72.025 | Not Specified |
| DU145 | Prostate Cancer (hormone-insensitive) | 81.766 | Not Specified |
| U87MG | Glioblastoma | 46.38 | Not Specified |
| PC3 | Prostate Cancer | Inhibition of 61.9% at 31 µM | Not Specified |
| U251 | Glioblastoma | Inhibition of 25.8% at 31 µM | Not Specified |
Table 2: IC50 Values of Taraxerol and its Acetate in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
| Taraxerol | HeLa | Cervical Cancer | > 100 | 48 |
| Taraxerol acetate | U87 | Glioblastoma | 34.2 | 24 |
| Taraxerol acetate | U87 | Glioblastoma | 28.4 | 48 |
Note on this compound: Preliminary studies suggest this compound may possess cytotoxic properties against J774 (macrophage-like) and CHO (Chinese hamster ovary) cell lines, and may induce cell death in some cancer cell lines.[1] However, specific IC50 values and the cancer cell lines tested in the cited 2004 Journal of Natural Products article could not be retrieved in the current literature search.
Mechanistic Insights: Signaling Pathways
Friedelin and taraxerol exert their anticancer effects by modulating several critical signaling pathways involved in cell survival and apoptosis.
Friedelin's Mechanism of Action
Friedelin has been shown to induce apoptosis through both intrinsic and extrinsic pathways. Key molecular events include:
-
Upregulation of pro-apoptotic proteins: Increased expression of Bax and Bad.
-
Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2.
-
Activation of caspases: Activation of caspase-3, -8, and -9.
-
Inhibition of survival pathways: Suppression of the PI3K/Akt and MEK/ERK signaling pathways.[2]
// Nodes Friedelin [label="Friedelin", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK_ERK [label="MEK/ERK Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase8 [label="Caspase-8", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Friedelin -> PI3K_Akt [arrowhead=tee, color="#EA4335"]; Friedelin -> MEK_ERK [arrowhead=tee, color="#EA4335"]; Friedelin -> Bcl2 [arrowhead=tee, color="#EA4335"]; Friedelin -> Bax [arrowhead=normal, color="#34A853"]; PI3K_Akt -> Apoptosis [label="|", arrowhead=none, color="#EA4335"]; MEK_ERK -> Apoptosis [label="|", arrowhead=none, color="#EA4335"]; Bcl2 -> Caspase9 [arrowhead=tee, color="#EA4335"]; Bax -> Caspase9 [arrowhead=normal, color="#34A853"]; Caspase9 -> Caspase3 [arrowhead=normal, color="#34A853"]; Caspase8 -> Caspase3 [arrowhead=normal, color="#34A853"]; Caspase3 -> Apoptosis [arrowhead=normal, color="#34A853"]; Friedelin -> Caspase8 [arrowhead=normal, color="#34A853"]; } Friedelin's apoptotic signaling pathway.
Taraxerol's Mechanism of Action
Taraxerol has been demonstrated to induce apoptosis in HeLa cells primarily through the mitochondria-mediated intrinsic pathway.[3] Its key actions include:
-
Increased Reactive Oxygen Species (ROS): Elevation of intracellular ROS levels.
-
Mitochondrial Membrane Depolarization: Attenuation of the mitochondrial membrane potential.
-
Modulation of Bcl-2 family proteins: Upregulation of Bax and downregulation of Bcl-2.
-
Caspase Activation: Activation of caspase-9 and caspase-3.
-
Inhibition of PI3K/Akt Pathway: Suppression of the PI3K/Akt signaling pathway, which is crucial for cell survival.[3]
// Nodes Taraxerol [label="Taraxerol", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="↑ ROS", fillcolor="#F1F3F4", fontcolor="#202124"]; Mito_Pot [label="↓ Mitochondrial\nMembrane Potential", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; CytoC [label="Cytochrome c\nrelease", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Taraxerol -> ROS [arrowhead=normal, color="#34A853"]; Taraxerol -> PI3K_Akt [arrowhead=tee, color="#EA4335"]; ROS -> Mito_Pot [arrowhead=normal, color="#34A853"]; Mito_Pot -> CytoC [arrowhead=normal, color="#34A853"]; PI3K_Akt -> Apoptosis [label="|", arrowhead=none, color="#EA4335"]; Taraxerol -> Bcl2 [arrowhead=tee, color="#EA4335"]; Taraxerol -> Bax [arrowhead=normal, color="#34A853"]; Bcl2 -> CytoC [arrowhead=tee, color="#EA4335"]; Bax -> CytoC [arrowhead=normal, color="#34A853"]; CytoC -> Caspase9 [arrowhead=normal, color="#34A853"]; Caspase9 -> Caspase3 [arrowhead=normal, color="#34A853"]; Caspase3 -> Apoptosis [arrowhead=normal, color="#34A853"]; } Taraxerol's apoptotic signaling pathway in HeLa cells.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Detailed Steps:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., friedelin or this compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution (typically 5 mg/mL in PBS) is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for Apoptotic Proteins
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.
Detailed Steps:
-
Lysate Preparation: Cells are treated with the test compound for a specified time, then harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: The membrane is treated with a chemiluminescent substrate, and the light emitted is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.
Conclusion and Future Directions
The available scientific evidence strongly supports the anticancer potential of friedelin, demonstrating its ability to induce apoptosis and inhibit key cell survival pathways in a variety of cancer models. In stark contrast, the investigation into the anticancer properties of this compound is in its infancy. The limited data available only hints at a potential cytotoxic effect, with no detailed mechanistic studies or comprehensive in vitro and in vivo evaluations.
Therefore, a direct and comprehensive head-to-head comparison between this compound and friedelin is not currently possible. The data on taraxerol, while more extensive than that for this compound, still does not provide a complete picture for a direct comparison with the wealth of information on friedelin.
This guide highlights a significant opportunity for future research. In-depth studies are urgently needed to elucidate the potential anticancer activities of this compound. Such research should include:
-
Screening of this compound against a broad panel of cancer cell lines to determine its cytotoxic profile and IC50 values.
-
Investigation of its effects on apoptosis, cell cycle progression, and cell migration/invasion.
-
Elucidation of the underlying molecular mechanisms and signaling pathways modulated by this compound.
-
In vivo studies using animal models to assess its anti-tumor efficacy and safety profile.
By undertaking these investigations, the scientific community can determine if this compound holds similar promise to friedelin as a potential therapeutic agent in the fight against cancer. Until such data becomes available, friedelin remains the more extensively characterized and promising of the two compounds in the context of cancer research.
References
Unveiling the Neuroprotective Potential of Epitaraxerol: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of effective therapies for neurodegenerative diseases, the scientific community continues to explore novel compounds with the potential to protect and preserve neuronal function. This guide offers a comprehensive comparison of the neuroprotective mechanisms of Epitaraxerol, a promising triterpenoid, with established alternative agents, Resveratrol and Curcumin. This analysis is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating the therapeutic potential of this compound.
While direct experimental validation of this compound's neuroprotective signaling pathways is an emerging area of research, this guide synthesizes current understanding of triterpenoid pharmacology and general neuroprotective mechanisms to propose a hypothetical model for its action. This is juxtaposed with the well-documented effects of Resveratrol and Curcumin, supported by experimental data from existing literature.
Comparative Analysis of Neuroprotective Mechanisms
The neuroprotective efficacy of a compound is often multifaceted, targeting key pathological processes in neurodegeneration, namely oxidative stress, neuroinflammation, and apoptosis. The following tables summarize the comparative performance of this compound (hypothesized), Resveratrol, and Curcumin in these critical areas.
Table 1: Modulation of Oxidative Stress Markers
| Compound | Parameter | Efficacy | References |
| This compound (Hypothesized) | Reactive Oxygen Species (ROS) Levels | Presumed Reduction | - |
| Superoxide Dismutase (SOD) Activity | Presumed Increase | - | |
| Catalase (CAT) Activity | Presumed Increase | - | |
| Glutathione Peroxidase (GPx) Activity | Presumed Increase | - | |
| Malondialdehyde (MDA) Levels | Presumed Reduction | - | |
| Resveratrol | ROS Levels | Significant Reduction[1][2] | [1][2] |
| SOD Activity | Increased[1][2] | [1][2] | |
| GPx1 mRNA Expression | Upregulated[1] | [1] | |
| Nitric Oxide (NO) Production | Reduced[2] | [2] | |
| Curcumin | ROS Accumulation | Reduced[3] | [3] |
| Lipid Peroxidation | Reduced[4] | [4] | |
| Protein Oxidation | Reduced[4] | [4] | |
| Inducible Nitric Oxide Synthase (iNOS) | Suppressed |
Table 2: Attenuation of Neuroinflammation
| Compound | Parameter | Efficacy | References |
| This compound (Hypothesized) | Microglia Activation | Presumed Inhibition | - |
| Astrocyte Activation | Presumed Inhibition | - | |
| Pro-inflammatory Cytokine (TNF-α, IL-1β) Release | Presumed Reduction | - | |
| Resveratrol | Microglia Activation | Inhibition of pro-inflammatory mediators[2] | [2] |
| Pro-inflammatory Cytokine (IL-1β, TNFα) Expression | Reduced[2] | [2] | |
| Curcumin | Microglia and Astrocyte Activation | Inhibited[5] | [5] |
| Pro-inflammatory Cytokine (IL-1β, IL-6) Expression | Reduced[3] | [3] | |
| Cyclooxygenase-2 (COX-2) | Suppressed |
Table 3: Inhibition of Apoptotic Pathways
| Compound | Parameter | Efficacy | References |
| This compound (Hypothesized) | Caspase-3 Activity | Presumed Reduction | - |
| Bax/Bcl-2 Ratio | Presumed Reduction | - | |
| Neuronal Cell Viability | Presumed Increase | - | |
| Resveratrol | Bax/Bcl-2 Ratio | Down-regulation of Bax, Up-regulation of Bcl-2[6] | [6] |
| Neuronal Cell Viability | Increased[1] | [1] | |
| Curcumin | Apoptosis in Neuronal Cells | Protects against[3] | [3] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of these compounds are orchestrated through complex signaling cascades. The Nrf2-ARE and NF-κB pathways are central regulators of the cellular antioxidant and inflammatory responses, respectively.
Hypothesized Neuroprotective Signaling of this compound
Based on the known actions of other triterpenoids, it is hypothesized that this compound may exert its neuroprotective effects by activating the Nrf2 pathway, leading to the transcription of antioxidant enzymes, and by inhibiting the pro-inflammatory NF-κB signaling cascade.
Caption: Hypothesized mechanism of this compound.
Experimental Workflow for Validation
To validate the proposed neuroprotective mechanism of this compound, a series of in vitro experiments can be conducted. The following workflow outlines the key steps.
Caption: Experimental workflow for validation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation workflow.
Cell Viability (MTT) Assay
-
Objective: To assess the protective effect of this compound against neurotoxin-induced cell death.
-
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).
-
Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM H₂O₂) and incubate for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.[8] Cell viability is expressed as a percentage of the control group.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To quantify the antioxidant effect of this compound.
-
Protocol:
-
Culture and treat cells with this compound and a neurotoxin as described in the MTT assay protocol.
-
Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.
-
Western Blot Analysis for Nrf2 and NF-κB Pathway Proteins
-
Objective: To determine the effect of this compound on the expression and activation of key signaling proteins.
-
Protocol:
-
Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, Keap1, NF-κB p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the protein expression levels.[9][10][11]
-
Immunofluorescence for Nrf2/NF-κB Nuclear Translocation
-
Objective: To visualize the subcellular localization of Nrf2 and NF-κB as an indicator of their activation.
-
Protocol:
-
Grow and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA in PBS.
-
Incubate with primary antibodies against Nrf2 or NF-κB p65 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. The nuclear translocation is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.[12][13]
-
This comparative guide provides a foundational framework for the investigation of this compound as a potential neuroprotective agent. Further direct experimental studies are crucial to fully elucidate its mechanisms of action and validate its therapeutic promise.
References
- 1. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Curcumin in Neurodegenerative Diseases [mdpi.com]
- 4. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The compound (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one alleviates neuroinflammation and cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Epitaraxerol's Anticancer Potential: A Comparative Analysis Across Diverse Cancer Cell Lines
For researchers and drug development professionals, understanding the nuanced activity of potential therapeutic compounds across various cancer types is paramount. This guide provides a comparative overview of the in-vitro anticancer activity of Epitaraxerol, a naturally occurring triterpenoid, against a panel of human cancer cell lines. Data is presented alongside that of its isomer, Taraxerol, and other relevant alternative compounds to offer a comprehensive perspective on its potential efficacy and mechanisms of action.
Summary of In-Vitro Cytotoxic Activity
The inhibitory concentration 50 (IC50), a key measure of a compound's potency, has been evaluated for this compound and Taraxerol in a limited number of cancer cell lines. The available data, while not exhaustive, provides initial insights into their differential activity.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Citation(s) |
| Taraxerol | HeLa | Cervical Cancer | ~80 | [1] |
| MCF-7 | Breast Cancer (ER+) | Not specified | [2] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [3] |
Unraveling the Mechanism of Action: A Look at Cellular Signaling
The anticancer effects of these compounds are intrinsically linked to their ability to modulate key signaling pathways that govern cell survival, proliferation, and death.
Taraxerol: A Multi-Faceted Approach
Studies on Taraxerol have begun to elucidate its mechanisms of action in different cancer contexts:
-
Induction of Apoptosis: Taraxerol has been shown to induce apoptosis, or programmed cell death, in HeLa cervical cancer cells through a mitochondria-mediated pathway.[4] This involves the activation of caspases, key enzymes in the apoptotic cascade. In MCF-7 breast cancer cells, Taraxerol also promotes apoptosis by increasing the Bax/Bcl-2 ratio and activating caspases-3 and -9.[2]
-
PI3K/Akt Signaling Pathway: In HeLa cells, Taraxerol has been observed to suppress the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[4]
-
ERK/Slug Signaling Axis: In the highly aggressive triple-negative breast cancer cell line MDA-MB-231, Taraxerol has been found to inhibit cell migration and invasion by targeting the ERK/Slug signaling axis.[3]
This compound: An Area for Future Investigation
Currently, there is a paucity of research into the specific signaling pathways modulated by this compound in cancer cells. This represents a significant knowledge gap and a promising avenue for future research to understand its potential as a therapeutic agent.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anticancer activity of compounds like this compound and Taraxerol.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and an appropriate vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6][7]
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-FITC will stain early apoptotic cells (phosphatidylserine externalization), while PI will stain late apoptotic and necrotic cells (loss of membrane integrity).[8][9][10][11][12]
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental flows, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining cell viability using the MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of Taraxerol on the Proliferation and Apoptosis of MCF-7 Human Breast Cancer Cells [spkx.net.cn]
- 3. Suppression of migration and invasion by taraxerol in the triple-negative breast cancer cell line MDA-MB-231 via the ERK/Slug axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taraxerol Induces Cell Apoptosis through A Mitochondria-Mediated Pathway in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
Unraveling the Structure-Activity Relationship of Epitaraxerol and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epitaraxerol, a pentacyclic triterpenoid belonging to the taraxerane family, has emerged as a promising natural product scaffold in medicinal chemistry. Isolated from various plant species, it has demonstrated a spectrum of biological activities, including antiviral, antifungal, and cytotoxic effects. Understanding the structure-activity relationship (SAR) of this compound and its synthetic derivatives is pivotal for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of this compound and its potential derivatives, supported by experimental data and methodologies, to aid in future drug discovery and development endeavors.
Comparative Analysis of Biological Activity
While specific quantitative data on a comprehensive series of this compound derivatives remains limited in publicly accessible literature, the foundational knowledge of triterpenoid SAR suggests that modifications to key functional groups can significantly modulate biological activity. The primary sites for chemical modification on the this compound scaffold include the C-3 hydroxyl group and the carbon backbone.
Table 1: Postulated Structure-Activity Relationship Trends for this compound Derivatives
| Modification Site | Type of Modification | Predicted Impact on Cytotoxicity | Predicted Impact on Antiviral Activity | Rationale |
| C-3 Hydroxyl Group | Esterification | Variable | Variable | Introduction of different ester groups can alter lipophilicity and steric hindrance, influencing cell membrane permeability and target binding. |
| Oxidation to Ketone | Likely decrease | Likely decrease | The hydroxyl group is often crucial for hydrogen bonding interactions with biological targets. | |
| Etherification | Variable | Variable | Similar to esterification, this can modify physicochemical properties, impacting bioavailability and target affinity. | |
| Backbone | Introduction of Heteroatoms | Potential increase | Potential increase | Incorporation of nitrogen or other heteroatoms can introduce new hydrogen bonding capabilities and alter electronic properties. |
| Aromatization of Rings | Potential increase | Potential increase | Aromatization can enhance planarity and introduce pi-pi stacking interactions with target molecules. | |
| Glycosylation | Increased solubility, variable activity | Increased solubility, variable activity | The addition of sugar moieties can improve pharmacokinetic properties but may also hinder target interaction depending on the specific target. |
Note: The information presented in this table is based on general principles of medicinal chemistry and SAR studies of other triterpenoids. Experimental validation through the synthesis and biological evaluation of a focused library of this compound derivatives is necessary to confirm these predictions.
Experimental Protocols
The evaluation of the biological activity of this compound and its derivatives necessitates standardized and reproducible experimental protocols. Below are detailed methodologies for key assays relevant to assessing the cytotoxic and antiviral potential of these compounds.
1. Cytotoxicity Assays
A common method to assess the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: this compound and its derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
After a 48-hour incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 4 hours to allow for the formation of formazan crystals.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
2. Antiviral Assays
A plaque reduction assay is a standard method for determining the antiviral activity of compounds against various viruses.
-
Cell and Virus Culture: A suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) is cultured to form a confluent monolayer. The virus stock is titered to determine the plaque-forming units (PFU) per mL.
-
Assay Procedure:
-
Confluent cell monolayers in 6-well plates are infected with a known amount of virus (e.g., 100 PFU/well).
-
After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
The cells are then overlaid with a medium containing 1% methylcellulose and varying concentrations of the test compounds.
-
The plates are incubated for a period that allows for plaque formation (e.g., 2-3 days).
-
The overlay medium is removed, and the cells are fixed and stained with a solution such as crystal violet to visualize the plaques.
-
-
Data Analysis: The number of plaques in each well is counted. The percentage of plaque inhibition is calculated relative to the virus control (no compound). The EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) is determined from a dose-response curve.
Visualizing Experimental Workflow and Logical Relationships
To provide a clear visual representation of the processes involved in studying the structure-activity relationship of this compound and its derivatives, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for SAR studies of this compound derivatives.
Caption: Logical relationship between chemical structure and biological activity.
In Vivo Showdown: Epitaraxerol's Stand-In, Taraxerol, Measured Against Alzheimer's Disease Models
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless pursuit of effective therapeutics for Alzheimer's disease (AD), preclinical in vivo studies are paramount for validating novel compounds. While direct in vivo efficacy data for Epitaraxerol in established Alzheimer's disease models remains elusive in current scientific literature, its close structural analog, Taraxerol, has demonstrated promising neuroprotective effects. This guide provides a comprehensive comparison of Taraxerol's performance with the established FDA-approved drugs, Donepezil and Memantine, and the widely studied natural compound, Resveratrol, in relevant animal models of AD.
Comparative Efficacy in Preclinical Alzheimer's Disease Models
The following tables summarize the in vivo efficacy of Taraxerol and its comparators in two widely utilized non-transgenic animal models of Alzheimer's disease: the scopolamine-induced amnesia model, which mimics cholinergic dysfunction, and the streptozotocin-induced model, which recapitulates aspects of sporadic AD, including insulin resistance and neuroinflammation.
Table 1: Efficacy in the Scopolamine-Induced Amnesia Model (Rodent)
| Compound | Animal Model | Dosing Regimen | Behavioral Assay | Key Findings |
| Taraxerol | Rat | 1.77 µM/side (intrahippocampal) | Step-down inhibitory avoidance | Significantly improved memory impairments induced by scopolamine[1][2] |
| Donepezil | Mouse | 3-10 mg/kg (oral) | Y-maze | Ameliorated scopolamine-induced memory impairment, with a 3 mg/kg dose significantly preventing the progression of memory impairment[3][4][5] |
| Resveratrol | Rat | 12.5, 25, and 50 mg/kg | Passive avoidance, Morris water maze | Reversed the memory-impairing effects of scopolamine at all tested doses[6][7] |
Table 2: Efficacy in the Streptozotocin (STZ)-Induced Alzheimer's Disease Model (Rodent)
| Compound | Animal Model | Dosing Regimen | Behavioral Assay | Key Findings |
| Taraxerol | Mouse | 0.89 and 1.77 µM/side (i.c.v.) | Step-down inhibitory avoidance | Significantly improved STZ-induced memory impairments[1][2] |
| Memantine | Rat | 5 mg/kg and 10 mg/kg (i.p.) | Morris water maze | Improved memory on day 3 of training in STZ-treated rats[8] |
| Memantine | Rat | 5 mg/kg/day (i.p.) for 2 weeks | Passive avoidance learning | Resulted in longer latency periods compared to the STZ-only group[9] |
Detailed Experimental Protocols
To facilitate the replication and comparison of these pivotal in vivo studies, detailed experimental protocols are provided below.
Scopolamine-Induced Amnesia Model in Rats (Step-Down Inhibitory Avoidance)
This protocol is based on studies evaluating the effects of Taraxerol and Resveratrol.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Apparatus: A passive avoidance apparatus consisting of a chamber with a grid floor and an elevated platform.
-
Training:
-
Each rat is placed on the platform.
-
When the rat steps down onto the grid, it receives a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
The latency to step down is recorded.
-
-
Drug Administration:
-
Taraxerol: Administered via intrahippocampal infusion (e.g., 1.77 µM/side) prior to scopolamine administration.
-
Resveratrol: Administered intraperitoneally (i.p.) at varying doses (e.g., 12.5, 25, 50 mg/kg) before the training session.
-
Scopolamine: Administered i.p. (e.g., 0.6 mg/kg) to induce amnesia, typically 30 minutes before the retention test.
-
-
Retention Test:
-
Performed 24 hours after the training session.
-
Each rat is again placed on the platform, and the step-down latency is recorded for up to a defined period (e.g., 300 seconds).
-
Longer step-down latencies indicate better memory retention.
-
Streptozotocin-Induced Alzheimer's Disease Model in Mice (Step-Down Inhibitory Avoidance)
This protocol is based on the study evaluating Taraxerol's efficacy.
-
Animal Model: Male Swiss mice.
-
Induction of AD-like pathology:
-
Animals are anesthetized.
-
A single intracerebroventricular (i.c.v.) injection of streptozotocin (STZ) (e.g., 2.5 mg/mL, 2.0 µL) is administered.
-
-
Drug Administration:
-
Taraxerol: Administered via i.c.v. infusion (e.g., 0.89 and 1.77 µM/side) following STZ induction.
-
-
Behavioral Testing (Step-Down Inhibitory Avoidance):
-
The procedure is similar to the one described for the scopolamine model.
-
Training and retention tests are conducted to assess memory function.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these compounds are attributed to their modulation of distinct signaling pathways implicated in Alzheimer's disease pathology.
Taraxerol: A Multi-Target Approach
Taraxerol is believed to exert its neuroprotective effects through a combination of mechanisms. In vivo studies have confirmed its ability to inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain, which is crucial for cognitive function.[1][2] Furthermore, Taraxerol has been shown to inhibit the NF-κB signaling pathway, a key regulator of neuroinflammation.[10][11] By suppressing NF-κB, Taraxerol can reduce the production of pro-inflammatory cytokines that contribute to neuronal damage in AD.
Donepezil: Enhancing Cholinergic Transmission
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE).[1][2][7][12][13] By blocking the breakdown of acetylcholine, a key neurotransmitter for memory and learning, Donepezil increases its availability in the synaptic cleft, thereby enhancing cholinergic signaling. This is particularly relevant in the scopolamine model, which directly induces a cholinergic deficit.
Memantine: Modulating Glutamatergic Activity
Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist.[3][5][6][14][15] In Alzheimer's disease, excessive glutamate can lead to excitotoxicity and neuronal cell death. Memantine blocks the NMDA receptor ion channel, but with a low affinity and fast off-rate, which allows it to preferentially block the pathological, sustained activation of the receptor while preserving its normal physiological function in learning and memory.
Resveratrol: A Multifaceted Neuroprotective Agent
Resveratrol's neuroprotective effects are attributed to its ability to modulate multiple pathways. It is known to activate Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular health and longevity.[1] SIRT1 activation can, in turn, inhibit the pro-inflammatory NF-κB pathway.[1] Additionally, resveratrol possesses antioxidant properties and may also inhibit AChE.[6][7]
Experimental Workflow Diagrams
Visualizing the experimental workflows provides a clear overview of the study designs.
Scopolamine-Induced Amnesia Model Workflow
Streptozotocin-Induced AD Model Workflow
References
- 1. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Beneficial effects of resveratrol on scopolamine but not mecamylamine induced memory impairment in the passive avoidance and Morris water maze tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Taraxerol, a pentacyclic triterpene from Abroma augusta leaf, attenuates acute inflammation via inhibition of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of resveratrol on scopolamine-induced cognitive impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Independent Validation of the Reported Anticancer Properties of Epitaraxerol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, comprehensive studies detailing the anticancer properties of Epitaraxerol are limited in publicly available scientific literature. This guide therefore presents data on Taraxerol, a closely related pentacyclic triterpenoid, as a surrogate for comparative analysis. The structural similarity between this compound and Taraxerol suggests they may exhibit comparable biological activities, a hypothesis that warrants further dedicated investigation. This document aims to provide a framework for such validation studies by comparing the known anticancer effects of Taraxerol with established chemotherapeutic agents.
Comparative Analysis of Cytotoxic Activity
The in vitro cytotoxic effects of Taraxerol have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in this assessment. Lower IC50 values indicate greater potency.
For comparison, IC50 values for two widely used chemotherapeutic agents, Paclitaxel and Doxorubicin, are also presented. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and specific experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Taraxerol | MDA-MB-231 | Triple-Negative Breast Cancer | 160 µg/mL | [1] |
| BT-549 | Breast Cancer | 270 µg/mL | [1] | |
| A-549 | Lung Cancer | 290 µg/mL | [1] | |
| SW-480 | Colon Cancer | 210 µg/mL | [1] | |
| Paclitaxel | SK-BR-3 | Breast Cancer (HER2+) | Not specified | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 µM | [3] | |
| T-47D | Breast Cancer (Luminal A) | Not specified | [2] | |
| MCF-7 | Breast Cancer | 3.5 µM | [3] | |
| Doxorubicin | BT474 | Breast Cancer | 1.14 µM | [4] |
| MCF-7 | Breast Cancer | 0.69 µM | [4] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.16 µM | [4] | |
| T47D | Breast Cancer | 8.53 µM | [4] |
Mechanistic Insights: Signaling Pathways
Preliminary research suggests that the anticancer effects of Taraxerol are mediated through the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and ERK/Slug pathways.[5][6]
NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. Taraxerol has been shown to inhibit this pathway, leading to decreased cancer cell viability.
Inhibition of the NF-κB signaling pathway by Taraxerol.
ERK/Slug Signaling Pathway
The ERK/Slug signaling axis is implicated in tumor cell migration and invasion, key processes in metastasis. Taraxerol has been demonstrated to suppress this pathway in triple-negative breast cancer cells.[6]
Suppression of the ERK/Slug signaling pathway by Taraxerol.
Experimental Protocols
To independently validate the anticancer properties of this compound, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and ERK.
Methodology:
-
Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-IκBα, total IκBα, Slug) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Validation
The following diagram outlines a logical workflow for the independent validation of this compound's anticancer properties.
A proposed workflow for validating the anticancer properties of this compound.
References
- 1. Cytotoxicity of oleanane type triterpene from leaf extract of Pterospermum acerifolium (in vitro) and theoretical investigation of inhibitory signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence of taraxerol and taraxasterol in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of migration and invasion by taraxerol in the triple-negative breast cancer cell line MDA-MB-231 via the ERK/Slug axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Epitaraxerol in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of epitaraxerol, a naturally occurring triterpenoid, ensuring the safety of laboratory personnel and the protection of the environment.
Key Principles of Chemical Waste Disposal
Before initiating any disposal protocol, it is imperative to adhere to the following fundamental principles of laboratory chemical waste management:
-
Segregation: Never mix incompatible waste streams. Keep organic solvents, aqueous solutions, and solid waste in separate, clearly labeled containers.
-
Labeling: All waste containers must be accurately and clearly labeled with their contents.
-
Containment: Use appropriate, leak-proof containers for waste collection. Containers should be kept closed except when adding waste.
-
Sewer Disposal Prohibition: Hazardous chemical waste, including this compound and its solutions, must not be disposed of down the drain.
-
Institutional Guidelines: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols and local regulations.
Quantitative Data Summary for Chemical Waste Management
For effective planning and compliance, a clear understanding of accumulation limits and container rinsing requirements is essential.
| Data Point | Guideline | Reference |
| Satellite Accumulation Area (SAA) Liquid Waste Limit | A maximum of 55 gallons of hazardous waste may be accumulated in a laboratory's designated SAA. | UPenn EHRS |
| Acutely Toxic Waste Limit (if applicable) | For "P-listed" acutely toxic chemicals, a maximum of one quart of liquid or one kilogram of solid may be accumulated. | UPenn EHRS |
| Empty Container Rinsing | Containers that held hazardous waste should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste. | Dartmouth College |
Experimental Protocol: Decontamination of Empty this compound Containers
Properly decontaminating empty containers that held this compound is crucial to ensure they do not pose a residual hazard.
Objective: To render an empty container that held this compound safe for disposal as regular laboratory glass or plastic waste.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., ethanol, acetone, or another solvent in which this compound is soluble)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
-
Designated hazardous waste container for liquid rinseate
-
Squirt bottle for solvent
-
Fume hood
Procedure:
-
Initial Draining: Ensure the container is as empty as possible by inverting it over a designated collection vessel for this compound waste.
-
First Rinse: Add a small amount of a suitable solvent to the empty container. The volume of the solvent should be sufficient to coat the entire inner surface of the container.
-
Agitation: Securely cap the container and swirl or shake it to ensure the solvent comes into contact with all interior surfaces.
-
Collection of First Rinseate: Decant the solvent rinseate into a designated hazardous waste container for flammable liquids. This first rinse is considered hazardous waste.
-
Second and Third Rinses: Repeat the rinsing process two more times with fresh solvent. These subsequent rinses can typically be collected in the same hazardous waste container.
-
Drying: Allow the rinsed container to air dry completely in a fume hood.
-
Label Defacement: Once dry, deface or remove the original label from the container.
-
Final Disposal: The clean, dry, and unlabeled container can now be disposed of in the appropriate laboratory glass or plastic waste stream, in accordance with institutional policies.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Personal protective equipment for handling Epitaraxerol
Personal Protective Equipment (PPE)
When handling Epitaraxerol, particularly in its solid or powdered form, a comprehensive suite of PPE is required to minimize exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety Goggles | Nitrile Gloves | Lab Coat | N95 Respirator or higher |
| Dissolving in Solvents | Chemical Splash Goggles | Chemical-resistant Gloves (Nitrile or Neoprene) | Chemical-resistant Lab Coat or Apron | Fume Hood |
| In Vitro / In Vivo Experiments | Safety Glasses | Nitrile Gloves | Lab Coat | As per risk assessment |
| Waste Disposal | Safety Goggles | Chemical-resistant Gloves (Nitrile or Neoprene) | Lab Coat | As per risk assessment |
Experimental Protocols and Disposal
General Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when working with the powdered form to prevent inhalation of airborne particles.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Ensure that an eyewash station and safety shower are readily accessible in the laboratory.
Waste Disposal:
-
All disposable materials contaminated with this compound, including gloves, pipette tips, and paper towels, should be collected in a designated, sealed hazardous waste container.
-
Unused or waste solutions of this compound should be collected in a clearly labeled hazardous waste container for chemical waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
